molecular formula C11H7ClN4 B120616 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile CAS No. 244768-32-9

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Numéro de catalogue: B120616
Numéro CAS: 244768-32-9
Poids moléculaire: 230.65 g/mol
Clé InChI: QXCHAADSAYQDHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a useful research compound. Its molecular formula is C11H7ClN4 and its molecular weight is 230.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-10-5-6-14-11(16-10)15-9-3-1-8(7-13)2-4-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCHAADSAYQDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90458374
Record name 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244768-32-9
Record name 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244768-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244768329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(4-Chloropyrimidin-2-yl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90458374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a crucial chemical intermediate, most notably recognized for its role in the synthesis of the second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. This diarylpyrimidine derivative has garnered significant attention within the pharmaceutical industry due to its contribution to the development of potent antiviral therapies, particularly for Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its pivotal role in the production of Rilpivirine. Detailed experimental protocols, quantitative biological data, and visual representations of relevant pathways are presented to support researchers and drug development professionals in their endeavors.

Chemical Identity and Properties

This compound is a pyrimidine derivative with the chemical formula C₁₁H₇ClN₄.[1][2] It is a white solid with a melting point of approximately 209-210°C.[3]

PropertyValueReference
CAS Number 244768-32-9[1][4]
Molecular Formula C₁₁H₇ClN₄[1]
Molecular Weight 230.65 g/mol [2][3]
IUPAC Name This compound[5]
Synonyms 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, 4-N[2(4-Chloropyrimidinyl)]-amino benzonitrile[5]
Appearance White solid[3]
Melting Point 209–210°C[3]
ESI-MS m/z 231.2 [M+H]⁺[3]

Synthesis of this compound

The primary synthetic route to this compound involves the chlorination of its precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

Experimental Protocol: Phosphorus Oxychloride-Mediated Chlorination[3]

This conventional method utilizes phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent.

  • Reactants:

    • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent)

    • Phosphorus oxychloride (POCl₃) (3 equivalents)

    • Toluene (solvent)

  • Procedure:

    • To a solution of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene, add phosphorus oxychloride.

    • Heat the reaction mixture to 70°C.

    • Maintain the temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The excess POCl₃ is removed under reduced pressure.

    • The residue is carefully quenched with ice-water, leading to the precipitation of the crude product.

    • The solid is collected by filtration, washed with water, and dried.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with a purity of >99.5%.[6]

  • Yield: 68–72%[3]

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile Reaction Chlorination 70°C, 6-8h 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile->Reaction 1. Add POCl3 in Toluene POCl3 POCl3 Toluene Toluene This compound This compound Reaction->this compound 2. Workup & Purification

Synthesis of this compound.

Application in the Synthesis of Rilpivirine

The most significant application of this compound is as a key building block in the synthesis of Rilpivirine, a potent NNRTI used in the treatment of HIV-1 infection.[3]

Experimental Protocol: Synthesis of Rilpivirine

The synthesis of Rilpivirine is achieved through a nucleophilic aromatic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.

  • Reactants:

    • This compound

    • (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride

    • Potassium carbonate (as a base)

    • Acetonitrile (solvent)

  • Procedure:

    • A mixture of this compound, (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride, and potassium carbonate in acetonitrile is prepared.

    • The reaction mixture is heated to reflux.

    • The reaction is monitored by TLC or HPLC until completion.

    • After completion, the solvent is removed under reduced pressure.

    • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

    • The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give the crude Rilpivirine.

    • The crude product is purified by column chromatography or recrystallization to afford pure Rilpivirine.

Rilpivirine_Synthesis cluster_intermediates Key Intermediates cluster_reagents Reagents cluster_product Final Product This compound This compound Reaction Nucleophilic Aromatic Substitution (Reflux) This compound->Reaction (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile HCl (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile HCl (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile HCl->Reaction K2CO3 K2CO3 Acetonitrile Acetonitrile Rilpivirine Rilpivirine Reaction->Rilpivirine

Final step in the synthesis of Rilpivirine.

Mechanism of Action of Rilpivirine

Rilpivirine functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the reverse transcriptase enzyme, located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its function, thereby preventing the conversion of viral RNA into DNA. This ultimately halts the replication of the virus.

Rilpivirine_MoA cluster_binding Binding to Reverse Transcriptase cluster_inhibition Inhibition of Viral Replication Rilpivirine Rilpivirine Allosteric Pocket Allosteric Pocket Rilpivirine->Allosteric Pocket Binds to HIV-1 Reverse Transcriptase HIV-1 Reverse Transcriptase Conformational Change Conformational Change HIV-1 Reverse Transcriptase->Conformational Change Induces Allosteric Pocket->HIV-1 Reverse Transcriptase Inhibition of RT Activity Inhibition of RT Activity Conformational Change->Inhibition of RT Activity Blocked Viral DNA Synthesis Blocked Viral DNA Synthesis Inhibition of RT Activity->Blocked Viral DNA Synthesis HIV-1 Replication Halted HIV-1 Replication Halted Blocked Viral DNA Synthesis->HIV-1 Replication Halted

Mechanism of action of Rilpivirine.

Biological Activity of Rilpivirine and Related Diarylpyrimidines

Rilpivirine exhibits potent activity against both wild-type and NNRTI-resistant strains of HIV-1.[7] Its flexible structure allows it to adapt to mutations within the NNRTI binding pocket.

In Vitro Activity of Rilpivirine against HIV-1
HIV-1 StrainIC₅₀ (nM)EC₅₀ (nM)Reference
Wild-Type0.730.24 - 0.51[7][8]
L100I-< 1[7]
K103N-0.35[7]
Y181C-< 2[8]
Y188L-< 2[8]
K103N/Y181C-0.8 - 1.7[7]
K103N/L100I-2.7[7]
Rilpivirine Resistance-Associated Mutations (RAMs)

The emergence of drug resistance is a significant challenge in HIV therapy. Several mutations in the reverse transcriptase enzyme have been associated with reduced susceptibility to Rilpivirine.

MutationFold Change in RPV SusceptibilityReference
K101E2.5 - 3[9]
E138K2.5 - 3[9]
Y181C2.5 - 3[9]
K101P~50[9]
Y181I/V~15[9]
M184I + E138K~7[9]
M184I + K101E~4.5[9]

Broader Applications of this compound

While its primary role is in the synthesis of Rilpivirine, this compound serves as a versatile intermediate for the synthesis of a variety of other diarylpyrimidine derivatives with potential therapeutic applications.

Anticancer Activity

Derivatives of 2-amino-4,6-diarylpyrimidine have been synthesized and evaluated for their anticancer activities.[10] Some of these compounds have shown potent inhibitory activity against various cancer cell lines, such as K562 (chronic myeloid leukemia).[10] The mechanism of action for some of these derivatives involves the inhibition of kinases like ABL1.[10]

Other Antiviral and Biological Activities

The diarylpyrimidine scaffold is a "privileged structure" in medicinal chemistry, and modifications of this core using intermediates like this compound have led to the discovery of compounds with a broad range of biological activities, including other antiviral properties.[11][12]

Conclusion

This compound is a cornerstone intermediate in the synthesis of the potent anti-HIV drug Rilpivirine. Its straightforward synthesis and reactive nature make it an invaluable tool for medicinal chemists. The continued exploration of diarylpyrimidine derivatives, facilitated by the availability of this key intermediate, holds promise for the development of new therapeutic agents to combat a range of diseases, from viral infections to cancer. This guide provides a foundational understanding for researchers and professionals in the field, enabling further innovation in drug discovery and development.

References

An In-depth Technical Guide to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of antiviral therapeutics. This document details its chemical structure, physicochemical properties, synthesis methodologies, and its significant role in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs).

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety linked to a chloropyrimidine ring via an amino bridge.

  • IUPAC Name: this compound[1][2]

  • CAS Number: 244768-32-9[2][3][4][5][6][7][8][9]

  • Molecular Formula: C₁₁H₇ClN₄[2][4][6]

  • SMILES: N#Cc1ccc(Nc2nc(Cl)ccc2)cc1

  • InChI Key: QXCHAADSAYQDHL-UHFFFAOYSA-N[3]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for its handling, reaction optimization, and formulation development.

PropertyValueReference
Molecular Weight 230.65 g/mol [3]
Appearance White to pale yellow crystalline powder[3][10]
Melting Point 209-210 °C[3]
Boiling Point (Predicted) 415.7 °C at 760 mmHg[11]
Solubility (Predicted) Soluble in DMSO, DMF[11]
pKa (Predicted) 10.13 ± 0.40[11]
LogP (Predicted) 2.27[11]

Spectroscopic Data

While detailed spectra are not publicly available, the structural integrity of this compound is typically confirmed using standard spectroscopic techniques.

TechniqueObservation
Mass Spectrometry (ESI-MS) A characteristic [M+H]⁺ peak is observed at m/z 231.2, confirming the molecular weight.[3]
¹H NMR Chemical shifts for the pyrimidine protons are expected in the range of δ 7.12–8.18 ppm.
¹³C NMR Expected to show signals corresponding to the carbon atoms in the benzonitrile and chloropyrimidine rings.
Infrared (IR) Spectroscopy Characteristic peaks for N-H stretching, C≡N (nitrile) stretching, and C-Cl stretching are anticipated.

Synthesis and Experimental Protocols

This compound is a synthetic intermediate and several methods for its preparation have been reported. The most common route involves the chlorination of a hydroxyl-pyrimidine precursor.

Conventional Synthesis via Phosphorus Oxychloride

This method involves the halogenation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride (POCl₃).[3]

Reaction Scheme:

synthesis1 cluster_reactants Reactant cluster_reagents Reagents cluster_product Product reactant 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile reagents POCl₃ Toluene, 70°C product This compound reagents->product Chlorination synthesis2 cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Chlorination reactant1 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile reagents1 4-toluenesulfonyl chloride (TsCl) Triethylamine (TEA), Acetonitrile intermediate Tosylate Intermediate reagents1->intermediate reagents2 Chloride Source product This compound reagents2->product Nucleophilic Displacement hiv_replication cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Assembly New Virus Assembly Transcription & Translation->New Virus Assembly Budding Budding New Virus Assembly->Budding HIV Virus HIV Virus HIV Virus->Viral RNA Entry & Uncoating NNRTI (Rilpivirine) NNRTI (Rilpivirine) NNRTI (Rilpivirine)->Reverse Transcription Inhibition rt_assay Prepare Reagents & Compounds Prepare Reagents & Compounds Reaction Setup Reaction Setup Prepare Reagents & Compounds->Reaction Setup Add to microplate Incubation Incubation Reaction Setup->Incubation Allow reaction to proceed Detection Detection Incubation->Detection Measure signal Data Analysis Data Analysis Detection->Data Analysis Calculate % inhibition

References

An In-depth Technical Guide to the Mechanism of Action of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for various derivatives of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a versatile scaffold in modern medicinal chemistry. This document delves into the molecular interactions, signaling pathways, and pharmacological effects of these compounds, which have shown significant therapeutic potential as antiviral agents, kinase inhibitors, and receptor antagonists. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1

Derivatives of this compound, particularly the diarylpyrimidine (DAPY) class, are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[1][2] Prominent examples include Rilpivirine and Etravirine.

Mechanism of Action

Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain.[3][4] Instead, they act as non-competitive inhibitors by binding to an allosteric, hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT) enzyme, located approximately 10 Å from the polymerase active site.[3][4] This binding event induces a conformational change in the enzyme, distorting the active site and inhibiting the conversion of the viral RNA genome into DNA, a critical step in the HIV replication cycle.[3][5][6][7]

The flexibility of the diarylpyrimidine scaffold allows these molecules to bind to the RT enzyme in multiple conformations, a property often described as "wiggling" and "jiggling".[8][9] This adaptability enables them to maintain their inhibitory activity against HIV-1 strains that have developed resistance to first-generation NNRTIs through mutations in the binding pocket.[7][10]

HIV_NNRTI_Mechanism cluster_virus HIV-1 Virus cluster_cell Host Cell Viral RNA Viral RNA HIV_RT HIV-1 Reverse Transcriptase (RT) Viral RNA->HIV_RT Binds to active site Viral DNA Viral DNA HIV_RT->Viral DNA Reverse Transcription Viral Replication Viral Replication HIV_RT->X Inhibition NNRTI_Derivative This compound Derivative (e.g., Rilpivirine) NNRTI_Derivative->HIV_RT Binds to allosteric site Proviral DNA Integration into Host Genome Proviral DNA->Viral Replication

Mechanism of NNRTI Inhibition of HIV-1 Reverse Transcriptase.
Quantitative Data: Anti-HIV-1 Activity

The following table summarizes the in vitro antiviral activity of representative this compound derivatives against wild-type HIV-1.

CompoundVirus StrainCell LineEC50 (nM)Reference
RilpivirineHIV-1 (wild-type)Various0.07 - 1.2[11]
EtravirineHIV-1 (wild-type)Various0.9 - 4.3[5]
Diarylpyridine Derivative 5eHIV-1 IIIBCEMx174<10[12]
HIV-1 Inhibitor-54HIV-1 IIIBMT-432[13]
Experimental Protocols

This protocol is designed to determine the half-maximal effective concentration (EC50) of a test compound by measuring the inhibition of HIV-1 replication in a cell-based assay.[13]

Materials:

  • MT-4 cells (or other susceptible human T-cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin

  • HIV-1 laboratory-adapted strain (e.g., IIIB)

  • Test compound stock solution in DMSO

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Preparation: Culture MT-4 cells in RPMI-1640 medium. Ensure cells are in the logarithmic growth phase on the day of the assay.

  • Compound Dilution: Prepare a series of dilutions of the test compound in culture medium.

  • Infection: a. Plate MT-4 cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Add the diluted test compound to the wells. c. Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01. d. Include control wells with cells and virus but no inhibitor (virus control) and cells with no virus and no inhibitor (cell control).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay: a. Add MTT reagent to each well and incubate for 4 hours at 37°C. b. Add solubilization buffer to each well to dissolve the formazan crystals. c. Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell protection for each concentration of the inhibitor compared to the virus control. b. Determine the EC50 value by plotting the percentage of protection against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Kinase Inhibitors for Cancer Therapy

Derivatives of this compound have been investigated as inhibitors of various protein kinases, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15][16] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[14][17]

Mechanism of Action

These pyrimidine-based derivatives typically act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the phosphorylation of downstream signaling molecules.[17] This inhibition blocks the activation of signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which are crucial for endothelial cell proliferation, survival, and migration.[18] The ultimate effect is the suppression of tumor-induced angiogenesis, leading to a reduction in tumor growth and metastasis.[14]

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation VEGFR2->X Inhibition Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->VEGFR2 Binds to ATP pocket Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) P->Downstream_Signaling Activates Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream_Signaling->Angiogenesis

Inhibition of VEGFR-2 Signaling by Pyrimidine Derivatives.
Quantitative Data: VEGFR-2 Inhibition

The following table presents the in vitro VEGFR-2 inhibitory activity of several pyrimidine-based compounds.

Compound ClassSpecific DerivativeIC50 (nM)Reference
Furopyrimidine15b-[14]
Thienopyrimidine21b33.4[14]
Thienopyrimidine21c47.0[14]
Thienopyrimidine21e21[14]
Bis([5][11]triazolo)[4,3-a:3',4'-c]quinoxaline23j3.7
N-(4-((2-aminopyrimidin-5-yl)oxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamideSP26820[16]
Experimental Protocols

This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against the VEGFR-2 kinase using a luminescent assay.[18][19][20]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compound in DMSO

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: Add the diluted test compound and VEGFR-2 enzyme to the wells of a 384-well plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: a. Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control. b. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.

Adenosine Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of adenosine receptors, particularly the A2A and A2B subtypes.[21] These receptors are implicated in various physiological processes, and their modulation has therapeutic potential in areas such as neurodegenerative diseases and immuno-oncology.[22]

Mechanism of Action

Adenosine, an endogenous nucleoside, activates G-protein coupled adenosine receptors. The A2A and A2B receptor subtypes are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[21] In the context of the tumor microenvironment, elevated adenosine levels can suppress the anti-tumor immune response.

This compound-based antagonists competitively bind to the A2A and/or A2B adenosine receptors, preventing their activation by adenosine. This blockade inhibits the production of cAMP and can restore the function of immune cells, such as T cells, within the tumor microenvironment.[21]

Adenosine_Receptor_Antagonism cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine A2A_A2B_Receptor A2A/A2B Receptor Adenosine->A2A_A2B_Receptor Binds G_Protein Gs Protein A2A_A2B_Receptor->G_Protein Activates A2A_A2B_Receptor->X Inhibition Pyrimidine_Antagonist This compound Derivative (Antagonist) Pyrimidine_Antagonist->A2A_A2B_Receptor Competitively Binds Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Immune_Suppression Immune Suppression cAMP->Immune_Suppression

Antagonism of A2A/A2B Adenosine Receptors.
Quantitative Data: Adenosine Receptor Antagonism

Quantitative data for the adenosine receptor antagonist activity of this compound derivatives is an active area of research. The table below will be populated as more data becomes publicly available.

CompoundReceptor SubtypeAssay TypeKi (nM) or IC50 (nM)Reference
To be determinedA2ABindingTBD
To be determinedA2BBindingTBD
Experimental Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for a specific adenosine receptor subtype.[23][24][25]

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A2A)

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM NECA)

  • Test compound in DMSO

  • 96-well filter plates (GF/B or GF/C)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membranes.

    • Test Compound Wells: Add the serially diluted test compound, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve. c. Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion

The this compound scaffold has proven to be a highly valuable starting point for the development of a diverse range of therapeutic agents. The derivatives have demonstrated potent and specific mechanisms of action as non-nucleoside reverse transcriptase inhibitors, kinase inhibitors, and adenosine receptor antagonists. The detailed methodologies and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of this promising class of compounds for the treatment of viral infections, cancer, and other diseases.

References

The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis of Rilpivirine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI), Rilpivirine. Rilpivirine is a key therapeutic agent in the management of HIV-1 infection.[1] This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support process optimization and further research in antiviral drug development.

Introduction to Rilpivirine and its Synthesis

Rilpivirine, with the chemical name (E)-4-((4-((4-(2-cyanovinyl)-2,6-dimethylphenyl)amino)pyrimidin-2-yl)amino)benzonitrile, is a highly potent second-generation NNRTI.[1] Its synthesis is a multi-step process, with the formation of the diarylpyrimidine core being a crucial phase. The overall synthesis of Rilpivirine is primarily divided into three key stages: the synthesis of the (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride intermediate, the synthesis of the this compound intermediate, and the final condensation of these two fragments to yield Rilpivirine.[2]

The intermediate, this compound, serves as a cornerstone in this synthetic strategy. Its activated chloro-group on the pyrimidine ring is susceptible to nucleophilic substitution by the amino group of the second intermediate, (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile, thereby forming the central diarylpyrimidine scaffold of the Rilpivirine molecule.

Synthesis of the Key Intermediate: this compound

The synthesis of this compound (Intermediate 3) is a critical step that has been a focus of process optimization to improve overall yield and efficiency.[1][3] One common and effective pathway involves the chlorination of a hydroxyl precursor, 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13).[1]

Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (Compound 13)

A prevalent method for the synthesis of compound 13 involves the reaction of 2-methylthio-4-pyrimidinone with p-aminobenzonitrile.[1]

Experimental Protocol: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13) [1]

  • Reagents: 2-methylthio-4-pyrimidinone (10 g, 70 mmol), p-aminobenzonitrile (9.14 g, 77 mmol).

  • Procedure:

    • The starting materials are combined and stirred under an inert atmosphere.

    • The reaction mixture is heated to 160 °C for 2 hours.

    • The temperature is then increased to 180 °C and maintained for an additional 4 hours.

    • After cooling to room temperature, N,N-dimethylformamide is added to the mixture.

    • The mixture is subjected to ultrasonic vibration for 30 minutes.

    • The resulting solid is collected by filtration, washed with acetonitrile and dichloromethane, and dried under vacuum.

  • Yield: 10.3 g (70%) of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile as a white solid.[1]

Chlorination to this compound (Intermediate 3)

The hydroxyl group of compound 13 is then converted to a chloro group using a chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the target intermediate.[1]

Experimental Protocol: Synthesis of this compound (3) [1][2]

  • Reagents: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (compound 13), phosphorus oxychloride (POCl₃), crushed ice, potassium carbonate.

  • Procedure:

    • Compound 13 is dissolved in phosphorus oxychloride at 0 °C.

    • The mixture is then refluxed for 1 hour.[2]

    • After completion, the reaction mixture is cooled to room temperature.

    • The cooled mixture is slowly poured into crushed ice and stirred for 30 minutes.

    • The resulting precipitate is collected by filtration.

    • The filter cake is dissolved in water, and the pH is adjusted to 7–8 with potassium carbonate.

    • The solid is again collected by filtration, washed with acetonitrile, and dried.

  • Yield: 89% of this compound as a white solid.[1][2]

  • Melting Point: 209-210 °C.[1][2]

  • Spectroscopic Data: ¹H NMR (400 MHz, DMSO-d₆): δ 10.58 (s, 1H), 8.55 (d, J = 5.2 Hz, 1H), 7.87 (dd, 4H), 7.13 (d, J = 5.2 Hz, 1H); ESI-MS: m/z 231.2 [M+H]⁺.[1]

Final Condensation Step: Synthesis of Rilpivirine

The final step in the synthesis of Rilpivirine involves the nucleophilic substitution reaction between this compound and (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride.[1][2]

Experimental Protocol: Synthesis of Rilpivirine (1) [1][2]

  • Reagents: (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (Intermediate 2), this compound (Intermediate 3), acetonitrile.

  • Procedure (Conventional Method):

    • Intermediates 2 and 3 are reacted in acetonitrile under reflux conditions.

    • The reaction is maintained for 69 hours.

  • Yield (Conventional Method): 68.6%.[1][2]

  • Procedure (Microwave-Assisted Method): An optimized method utilizes microwave irradiation in acetonitrile at 140°C for 90 minutes.[4]

  • Yield (Microwave-Assisted Method): 71%.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (13)

ParameterValueReference
Starting Materials 2-methylthio-4-pyrimidinone, p-aminobenzonitrile[1]
Reaction Temperature 160 °C for 2h, then 180 °C for 4h[1]
Yield 70%[1]

Table 2: Synthesis of this compound (3)

ParameterValueReference
Starting Material 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile[1]
Reagent Phosphorus oxychloride (POCl₃)[1]
Reaction Condition Reflux for 1 hour[2]
Yield 89%[1][2]
Melting Point 209-210 °C[1][2]

Table 3: Synthesis of Rilpivirine (1)

ParameterConventional MethodMicrowave-Assisted MethodReference
Starting Materials Intermediate 2 and Intermediate 3Intermediate 2 and Intermediate 3[1][2]
Solvent AcetonitrileAcetonitrile[1][2][4]
Reaction Condition Reflux140 °C[1][2][4]
Reaction Time 69 hours90 minutes[1][2][4]
Yield 68.6%71%[1][2][4]

Visualized Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthesis of Rilpivirine, with a focus on the formation of the key intermediate, this compound.

Rilpivirine_Synthesis_Pathway cluster_intermediate3 Synthesis of Intermediate 3 cluster_rilpivirine Final Synthesis of Rilpivirine SM1 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one C11 Compound 11 (2-methylthio-4-pyrimidinone) SM1->C11 NaOH SM2 Iodomethane SM2->C11 NaOH C13 Compound 13 (4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile) C11->C13 DME PAB p-Aminobenzonitrile PAB->C13 DME POCl3 POCl3 C13->POCl3 Int3 Intermediate 3 (this compound) POCl3->Int3 Chlorination Rilpivirine Rilpivirine Int3->Rilpivirine Condensation (Acetonitrile, Reflux) Int2 Intermediate 2 ((2E)-3-(4-amino-3,5-dimethylphenyl) prop-2-enenitrile hydrochloride) Int2->Rilpivirine Condensation (Acetonitrile, Reflux)

Caption: Synthetic pathway of Rilpivirine.

Experimental_Workflow_Intermediate3 Start Start: Synthesis of Intermediate 3 Step1 React 2-methylthio-4-pyrimidinone and p-aminobenzonitrile (160°C -> 180°C) Start->Step1 Step2 Work-up with DMF and sonication Step1->Step2 Step3 Isolate Compound 13 (Yield: 70%) Step2->Step3 Step4 Chlorinate Compound 13 with POCl3 (Reflux) Step3->Step4 Step5 Quench with ice, adjust pH to 7-8 Step4->Step5 Step6 Isolate Intermediate 3 (Yield: 89%) Step5->Step6 End End: Intermediate 3 Obtained Step6->End

Caption: Experimental workflow for Intermediate 3.

Conclusion

The synthesis of this compound is a pivotal step in the overall production of Rilpivirine. The efficiency of this step significantly impacts the total yield of the final active pharmaceutical ingredient. The detailed protocols and quantitative data presented in this guide offer valuable insights for researchers and professionals in the field of drug development, enabling process optimization and the exploration of novel synthetic routes. The use of microwave-assisted synthesis in the final condensation step highlights a promising avenue for reducing reaction times and improving yields, contributing to more efficient and cost-effective manufacturing of this vital antiretroviral medication.

References

The Pivotal Role of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in the Synthesis and Biological Exploration of Diarylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the diverse biological activities of diarylpyrimidine (DAPY) derivatives synthesized from the key intermediate, 4-((4-chloropyrimidin-2-yl)amino)benzonitrile. This versatile scaffold has given rise to a plethora of compounds with significant therapeutic potential, ranging from antiviral and anticancer to anti-inflammatory agents. This document provides researchers, scientists, and drug development professionals with a consolidated overview of their quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

Diarylpyrimidine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. The synthetic accessibility and modular nature of these compounds, often originating from the precursor this compound, have made them a focal point of extensive research. This intermediate is notably crucial in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Rilpivirine, used in the treatment of HIV-1.[1][2] Beyond their antiviral properties, novel DAPY derivatives have shown potent activity as kinase inhibitors, microtubule destabilizers, and anti-inflammatory agents, highlighting the broad therapeutic window of this chemical class.[3][4][5]

Biological Activities of Diarylpyrimidine Derivatives

The biological effects of diarylpyrimidine derivatives are diverse, with significant findings in oncology, virology, and immunology. The substitution patterns on the aryl rings and the pyrimidine core dictate the specific molecular targets and the resulting pharmacological response.[6]

Anticancer Activity

A significant body of research has focused on the anticancer properties of DAPY derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases crucial for cancer cell proliferation and survival, and the disruption of microtubule dynamics.

Kinase Inhibition: Several diarylpyrimidine derivatives have been identified as potent inhibitors of protein kinases, which are often dysregulated in cancer.[7] For instance, certain 4,6-diaryl-substituted pyrimidines exhibit high inhibitory potency against phosphoinositide-3-kinases (PI3Ks), key enzymes in oncology.[3] The pyrazolo[3,4-d]pyrimidine scaffold, an analogue of the diarylpyrimidine core, is a known bioisostere of adenine and effectively mimics ATP binding in the hinge region of various kinases, including Aurora kinases and Polo-like kinases (PLK).[7][8]

Microtubule Destabilization: A series of novel diarylpyrimidine derivatives have been designed as microtubule destabilizers, acting as analogs of Combretastatin A-4 (CA-4).[4] These compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[4]

Antiviral Activity

The most prominent application of diarylpyrimidine derivatives is in the development of antiviral agents, particularly for HIV-1. This compound is a key building block for the synthesis of Rilpivirine, a highly potent NNRTI.[1] These inhibitors bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents viral replication.[1]

Anti-inflammatory and Anti-angiogenic Activities

Diarylpyrimidine derivatives have also demonstrated potential in treating inflammatory conditions and diseases driven by angiogenesis. Certain amino derivatives of diaryl pyrimidines and azolopyrimidines have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-6 (IL-6).[5] Additionally, some diarylureas and diarylamides featuring an oxazolo[5,4-d]pyrimidine scaffold have been identified as inhibitors of angiogenesis, a critical process in tumor growth and metastasis.[9] These compounds were found to suppress the activation of PI3K and ERK 1/2 phosphorylation.[9]

Quantitative Biological Data

The following tables summarize the quantitative data for various diarylpyrimidine derivatives, showcasing their potency against different biological targets.

Table 1: Anticancer Activity of Diarylpyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
11s SGC-7901Antiproliferative (MTT)12.0[4]
HeLaAntiproliferative (MTT)15.3[4]
MCF-7Antiproliferative (MTT)16.7[4]
9k A549Antiproliferative2.14[10]
HCT-116Antiproliferative3.59[10]
PC-3Antiproliferative5.52[10]
MCF-7Antiproliferative3.69[10]
13f A549Antiproliferative1.98[10]
HCT-116Antiproliferative2.78[10]
PC-3Antiproliferative4.27[10]
MCF-7Antiproliferative4.01[10]
3b C32 (Melanoma)Cytotoxicity24.4[11]
A375 (Melanoma)Cytotoxicity25.4[11]

Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrimidine DerivativesAurora A0.0012[7]
Aurora B0.00037[7]
PLK0.00083[7]
Pyrazolo[3,4-d]pyrimidineBTK0.00795[8]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature concerning the biological evaluation of diarylpyrimidine derivatives.

In Vitro Antiproliferative Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., SGC-7901, HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the diarylpyrimidine derivatives and a positive control (e.g., Combretastatin A-4) for a specified period, typically 48 or 72 hours.[4][12]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plates are then incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[4]

Tubulin Polymerization Inhibition Assay
  • Reaction Mixture Preparation: A reaction mixture containing tubulin (e.g., >99% pure from porcine brain), a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9), and various concentrations of the test compound or a known inhibitor (e.g., colchicine) is prepared.

  • Initiation of Polymerization: The mixture is incubated at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: The polymerization of tubulin is monitored by measuring the increase in fluorescence of a reporter dye (e.g., DAPI) over time using a fluorescence spectrophotometer.

  • Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the extent of tubulin polymerization by 50% compared to the vehicle control.

Kinase Inhibition Assay
  • Assay Components: The assay is typically performed in a 96- or 384-well plate format and includes the target kinase, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be achieved through various detection methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • IC50 Determination: The IC50 value is calculated from the dose-response curve of the compound's inhibitory effect on kinase activity.

Signaling Pathways and Experimental Workflows

The biological activities of diarylpyrimidine derivatives are mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical workflow for drug discovery and evaluation.

anticancer_pathway DAPY Diarylpyrimidine Derivative Tubulin Tubulin DAPY->Tubulin binds to Microtubules Microtubule Dynamics DAPY->Microtubules inhibits Kinase Oncogenic Kinase (e.g., PI3K, Aurora) DAPY->Kinase inhibits Tubulin->Microtubules polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Downstream Downstream Signaling Kinase->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Anticancer mechanisms of diarylpyrimidine derivatives.

antiviral_pathway HIV_RT HIV-1 Reverse Transcriptase Proviral_DNA Proviral DNA HIV_RT->Proviral_DNA Replication_Blocked Viral Replication Blocked HIV_RT->Replication_Blocked DAPY Diarylpyrimidine NNRTI (e.g., Rilpivirine) DAPY->HIV_RT allosterically inhibits Binding_Pocket Non-Nucleoside Binding Pocket DAPY->Binding_Pocket binds to Binding_Pocket->HIV_RT is part of Viral_RNA Viral RNA Viral_RNA->Proviral_DNA reverse transcription by experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization & Preclinical start 4-((4-Chloropyrimidin- 2-yl)amino)benzonitrile synthesis Synthesis of Derivatives start->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization invitro In Vitro Assays (Antiproliferative, Kinase) characterization->invitro sar Structure-Activity Relationship (SAR) invitro->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization invivo In Vivo Studies (Animal Models) optimization->invivo preclinical Preclinical Candidate invivo->preclinical

References

Spectroscopic Profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the key pharmaceutical intermediate, 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS No: 244768-32-9). This compound is a critical building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor, rilpivirine. This document summarizes nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
10.58Singlet-1H-NH-
8.55Doublet5.21HPyrimidine C6-H
7.87Doublet8.82HBenzonitrile C2-H, C6-H
7.87Doublet8.82HBenzonitrile C3-H, C5-H
7.13Doublet5.21HPyrimidine C5-H

Note: The original source describes the benzonitrile protons as a doublet of doublets for four protons. Based on the expected A₂B₂ system for a 1,4-disubstituted benzene ring, this has been interpreted as two distinct doublets with likely very similar chemical shifts.

Table 2: Mass Spectrometry Data

TechniqueIonization ModeMass-to-Charge Ratio (m/z)Ion
ESI-MSPositive231.2[M+H]⁺

Table 3: Other Spectroscopic Data

TechniqueData
¹³C NMR Data not available in the reviewed literature.
IR Spectroscopy Data not available in the reviewed literature.

Experimental Protocols

The data presented in this guide are based on the synthesis and characterization of this compound as described in the scientific literature.[1]

Synthesis of this compound

The title compound was synthesized by the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile. The hydroxyl-substituted precursor was treated with phosphorus oxychloride (POCl₃) under reflux conditions. Following the reaction, the mixture was cooled and carefully poured onto crushed ice. The pH of the resulting aqueous solution was adjusted to 7-8 with potassium carbonate, leading to the precipitation of the product. The solid was then filtered, washed with acetonitrile, and dried to yield this compound as a white solid.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum was recorded on a 400 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Mass Spectrometry (MS) The mass spectrum was obtained using electrospray ionization (ESI) in positive ion mode. The analysis confirmed the molecular weight of the compound, with the protonated molecule [M+H]⁺ being observed.[1]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr Detailed NMR Analysis cluster_conclusion Structure Confirmation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS Sample IR Infrared (IR) Spectroscopy Identify Functional Groups Purification->IR Sample NMR NMR Spectroscopy Elucidate Molecular Structure Purification->NMR Sample Confirmation Structural Confirmation MS->Confirmation IR->Confirmation H_NMR 1H NMR (Proton Environment) NMR->H_NMR C_NMR 13C NMR (Carbon Skeleton) NMR->C_NMR H_NMR->Confirmation C_NMR->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Thermostability and Decomposition of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding the thermal properties of this molecule is critical for ensuring safety, optimizing process conditions, and maintaining product quality in drug development and manufacturing.

Thermal Stability and Decomposition Data

The thermal stability of this compound has been characterized, with key data points summarized below. It is important to note that while a specific decomposition temperature is reported, detailed public data from techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are limited. The information presented here is based on available product specifications and literature on analogous compounds.

Table 1: Summary of Thermal Properties for this compound

ParameterValueMethodNotes
Melting Point 209–210°C[1]Not Specified
Decomposition Temperature Decomposes above 210°C[1]Not SpecifiedExothermic degradation has been noted[1].
Purity (by HPLC) >98%High-Performance Liquid Chromatography
Storage Temperature 2-8°C[2]Not ApplicableRecommended for long-term storage to prevent degradation.

Experimental Protocols

The following sections detail the standard experimental methodologies for evaluating the thermostability and decomposition of pharmaceutical intermediates like this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Simultaneous TGA-DSC analysis is a powerful technique to assess thermal stability by measuring changes in mass and heat flow as a function of temperature.[3][4][5]

Objective: To determine the onset temperature of decomposition, mass loss during decomposition, and the associated heat flow (endothermic or exothermic).

Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is employed.

Experimental Procedure:

  • Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into an appropriate crucible (e.g., alumina or platinum).

  • Instrument Setup:

    • The sample is placed in the TGA/DSC furnace.

    • An inert purge gas, such as nitrogen or argon, is passed through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a specified temperature range (e.g., from ambient to 400°C).

  • Data Acquisition: The instrument continuously records the sample weight and the differential heat flow between the sample and a reference crucible.

  • Data Analysis:

    • The TGA curve (weight vs. temperature) is analyzed to determine the onset temperature of weight loss, which indicates the start of decomposition.

    • The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting) or exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy) are calculated.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimetry technique used to study the thermal runaway potential of a substance under worst-case thermal scenarios.[6][7]

Objective: To determine the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Instrumentation: An Accelerating Rate Calorimeter.

Experimental Procedure:

  • Sample Preparation: A known amount of the sample is placed in a robust, sealed container (a "bomb").

  • Heat-Wait-Search Mode:

    • The sample is heated to a starting temperature.

    • The instrument then enters a "wait" period to allow for thermal equilibration.

    • During the "search" phase, the instrument monitors the sample's temperature for any self-heating.

  • Exotherm Detection: If the rate of self-heating exceeds a predefined threshold (e.g., 0.02°C/min), the instrument switches to an adiabatic mode.

  • Adiabatic Tracking: In this mode, the surrounding heaters match the sample's temperature, preventing any heat loss to the environment. The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.

  • Data Analysis: The data is used to determine key safety parameters such as the onset temperature of the exothermic reaction, the adiabatic temperature rise, and the pressure rise rate.

Potential Decomposition Pathway and Products

Anticipated Gaseous Decomposition Products may include:

  • Hydrogen cyanide (HCN)

  • Ammonia (NH₃)

  • Hydrogen chloride (HCl)

  • Various nitriles and aromatic fragments

Under oxidative conditions, the formation of oxides of carbon (CO, CO₂) and nitrogen (NOx) would also be expected.

Visualizations

Experimental Workflow for Thermal Hazard Assessment

G Figure 1: Experimental Workflow for Thermal Hazard Assessment cluster_0 Initial Screening cluster_1 Thermal Analysis cluster_2 Data Interpretation and Hazard Evaluation cluster_3 Decomposition Product Identification cluster_4 Final Safety Assessment A Sample Preparation This compound B TGA-DSC Analysis (Inert Atmosphere) A->B C ARC Analysis A->C D Determine Onset of Decomposition (from TGA/DSC and ARC) B->D E Characterize Exothermic Activity (from DSC and ARC) B->E C->D C->E F Assess Thermal Runaway Potential (from ARC) C->F G TGA-MS / TGA-FTIR Analysis D->G E->G H Establish Safe Operating Limits F->H G->H

Caption: Workflow for assessing thermal stability and hazards.

Proposed Thermal Decomposition Logic

G Figure 2: Proposed Thermal Decomposition Logic A This compound (Solid) B Thermal Stress (>210°C) A->B C Initial Bond Cleavage (C-Cl, C-N) B->C D Formation of Reactive Intermediates C->D E Secondary Decomposition & Fragmentation D->E F Gaseous Decomposition Products (e.g., HCN, HCl, NH3, Aromatic Fragments) E->F G Char Residue E->G

Caption: A logical flow for the proposed thermal decomposition.

Conclusion

This compound exhibits thermal decomposition at temperatures exceeding 210°C, which is accompanied by an exothermic release of energy. This thermal profile necessitates careful handling and precise temperature control during its use as a pharmaceutical intermediate. The experimental protocols outlined in this guide provide a framework for a thorough thermal hazard assessment. Further studies employing techniques such as TGA-MS or TGA-FTIR are recommended to definitively identify the decomposition products and further elucidate the decomposition mechanism. This information is paramount for developing safe and robust manufacturing processes for pharmaceuticals derived from this important building block.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile from 4-Aminobenzamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the manufacturing of antiviral agents like Rilpivirine.[1][2] The primary method outlined is a one-pot synthesis starting from 4-aminobenzamide, which offers advantages in terms of operational safety and cost-effectiveness by avoiding the isolation of the intermediate 4-aminobenzonitrile.[3] An alternative two-step protocol is also described.

Method 1: One-Pot Synthesis from 4-Aminobenzamide

This efficient method combines the formation of the pyrimidinylamino linkage and the dehydration of the benzamide to a benzonitrile in a single reaction vessel.[3]

Reaction Scheme:
  • Step 1: Condensation: 4-Aminobenzamide reacts with 2,4-dichloropyrimidine.

  • Step 2: Dehydration and Chlorination: The intermediate undergoes simultaneous dehydration of the amide to a nitrile and chlorination of the pyrimidine ring using a dehydrating/chlorinating agent.

Experimental Protocol:
  • Reaction Setup: In a reaction flask equipped with a reflux condenser and a stirrer, suspend 4-aminobenzamide (10g) in a suitable solvent.

  • Condensation: Slowly add 2,4-dichloropyrimidine to the suspension.

  • Dehydration and Chlorination: Add phosphorus oxychloride (POCl₃) (60-80g) dropwise to the reaction mixture.[3]

  • Reaction: Heat the mixture to 80-90°C and maintain for 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC or HPLC).[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Recover the excess phosphorus oxychloride by distillation under reduced pressure.[3]

    • Carefully add 100ml of ice-cold water to the residue to precipitate the solid product.[3]

    • Filter the solid, wash with cold water, and dry under vacuum.

Quantitative Data Summary
ParameterValueReference
Starting Material4-Aminobenzamide[3]
Key Reagents2,4-Dichloropyrimidine, Phosphorus Oxychloride[3]
Reaction Temperature80-90 °C[3]
Reaction Time1 hour[3]
Product Purity> 99.5%[3]
Single Impurity< 0.1%[3]

Process Workflow

cluster_0 One-Pot Synthesis A 4-Aminobenzamide + 2,4-Dichloropyrimidine B Add POCl3 A->B Step 1: Reagent Addition C Heat (80-90°C, 1h) B->C Step 2: Reaction Initiation D Reaction Completion C->D Monitoring E Distill POCl3 D->E Step 3: Work-up F Precipitate in Ice Water E->F G Filter and Dry F->G H Final Product: This compound G->H Isolation

Caption: Workflow for the one-pot synthesis.

Method 2: Two-Step Synthesis via 4-Aminobenzonitrile

This alternative route involves the initial preparation of 4-aminobenzonitrile from 4-aminobenzamide, followed by a coupling reaction with a dichloropyrimidine.

Step 1: Dehydration of 4-Aminobenzamide to 4-Aminobenzonitrile

Reaction Scheme: The amide group of 4-aminobenzamide is dehydrated to a nitrile using a suitable dehydrating agent like thionyl chloride.[4]

Experimental Protocol:

  • Reaction Setup: In a reaction flask equipped with a reflux condenser cooled by brine, add 4-aminobenzamide (102g, 0.75 mol) and toluene (510g).[4]

  • Reagent Addition: Heat the mixture to 90-100°C and slowly add thionyl chloride (205g, 1.72 mol) dropwise.[4] Note: This reaction produces HCl and SO₂ gas, which should be appropriately trapped.

  • Reaction: Maintain the temperature until all the starting material dissolves and gas evolution ceases.[4]

  • Work-up:

    • Cool the reaction mixture to 50-60°C.

    • Add water for hydrolysis to remove the amino-protecting group formed during the reaction.[4]

    • Isolate the 4-aminobenzonitrile product through standard extraction and purification procedures.

Step 2: Buchwald-Hartwig Amination

Reaction Scheme: 4-Aminobenzonitrile is coupled with 2,4-dichloropyrimidine in a palladium-catalyzed Buchwald-Hartwig amination reaction.[5][6][7] This reaction is highly regioselective, with the amino group preferentially attacking the C2 position of 2,4-dichloropyrimidine.[8]

Experimental Protocol:

  • Reaction Setup: To a reaction vessel, add 4-aminobenzonitrile, 2,4-dichloropyrimidine, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., X-Phos), and a base (e.g., KOt-Bu) in an appropriate solvent (e.g., toluene or THF).[9]

  • Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture and filter to remove the catalyst and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography or recrystallization to obtain the final product.

Signaling Pathway and Logical Relationship Diagram

cluster_1 Two-Step Synthesis Route cluster_step1 Step 1: Dehydration cluster_step2 Step 2: C-N Coupling A 4-Aminobenzamide B 4-Aminobenzonitrile A->B Thionyl Chloride D 4-((4-Chloropyrimidin- 2-yl)amino)benzonitrile B->D Buchwald-Hartwig Amination C 2,4-Dichloropyrimidine C->D

Caption: Two-step synthesis pathway.

References

Application Notes and Protocols: 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Antiviral Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pyrimidine derivative that has garnered significant attention in medicinal chemistry.[1] Its primary importance in antiviral research lies in its role as a crucial intermediate in the synthesis of potent antiviral agents, most notably the non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] This document provides a comprehensive overview of its application, synthesis, and the antiviral properties of the compounds derived from it. While the direct antiviral activity of this compound is not extensively documented, its structural contribution to final drug candidates is paramount.

Chemical Properties and Synthesis

This compound is a white solid with the molecular formula C₁₁H₇ClN₄ and a molecular weight of 230.65 g/mol .[1] It features a chloropyrimidine ring linked to a benzonitrile moiety through an amino bridge.[1]

A common synthetic route involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

Application in Antiviral Drug Development

The principal application of this compound is as a key building block in the synthesis of diarylpyrimidine (DAPY) derivatives.[1][2] These derivatives are a class of NNRTIs effective against Human Immunodeficiency Virus Type 1 (HIV-1).[1]

Role in the Synthesis of Rilpivirine

A prominent example of a drug synthesized using this intermediate is Rilpivirine, an FDA-approved medication for the treatment of HIV-1 infection.[1][3] this compound serves as a critical precursor in a nucleophilic aromatic substitution reaction to form the core structure of Rilpivirine.[1]

Mechanism of Action of Derived Antivirals (NNRTIs)

Derivatives of this compound, such as Rilpivirine, function as non-nucleoside reverse transcriptase inhibitors.[1][3] They bind to a non-essential site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[1] This allosteric inhibition prevents the conversion of viral RNA into DNA, a crucial step in the HIV replication cycle.[1]

Quantitative Data

PropertyValueReference
Molecular Formula C₁₁H₇ClN₄[1][4]
Molecular Weight 230.65 g/mol [1]
CAS Number 244768-32-9[1]
Appearance White solid[1]
Melting Point 209–210°C[1]
Primary Application Intermediate in the synthesis of NNRTIs (e.g., Rilpivirine)[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on the chlorination of the corresponding hydroxyl-pyrimidine derivative.[1]

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a reaction flask, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in toluene.

  • Slowly add phosphorus oxychloride (molar ratio of substrate to POCl₃ is typically 1:3) to the suspension while stirring.[1]

  • Heat the reaction mixture to 70°C and maintain this temperature for 6-8 hours.[1]

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice-cold water.

  • The product will precipitate as a solid.

  • Collect the solid by filtration and wash with cold water.

  • Dry the product under vacuum to obtain this compound. The expected yield is typically in the range of 68-72%.[1]

Protocol 2: Synthesis of Rilpivirine using this compound

This protocol describes the nucleophilic aromatic substitution reaction to form the core of Rilpivirine.[1]

Materials:

  • This compound

  • 4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride

  • Acetonitrile

  • A suitable base (e.g., triethylamine)

  • Reaction flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of 4-((E)-2-cyanovinyl)-2,6-dimethylaniline hydrochloride in acetonitrile, add a suitable base (e.g., triethylamine) to neutralize the hydrochloride.

  • Add this compound to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, Rilpivirine, may precipitate out of the solution or can be isolated by standard workup procedures including extraction and crystallization.

Visualizations

Synthesis_of_Rilpivirine sub_A 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile intermediate This compound sub_A->intermediate Chlorination reagent_A POCl₃ product Rilpivirine intermediate->product Nucleophilic Aromatic Substitution sub_B 4-((E)-2-cyanovinyl)-2,6-dimethylaniline sub_B->product

Caption: Synthesis pathway of Rilpivirine from its precursors.

NNRTI_Mechanism_of_Action hiv_rna HIV-1 Viral RNA rt Reverse Transcriptase hiv_rna->rt Binds to viral_dna Viral DNA rt->viral_dna Synthesizes inhibition Inhibition of DNA Synthesis rt->inhibition nnrti NNRTI (e.g., Rilpivirine) nnrti->rt Binds to allosteric site inhibition->viral_dna

Caption: Mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors.

Conclusion

This compound is a vital intermediate in the synthesis of a new generation of antiviral drugs, particularly NNRTIs for HIV-1. While it may not possess significant direct antiviral activity itself, its role in the construction of complex and potent antiviral molecules like Rilpivirine is indispensable for modern drug discovery and development. The protocols and information provided herein serve as a valuable resource for researchers in the field of antiviral therapy.

References

Application Notes and Protocols: The Strategic Use of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a pivotal chemical intermediate in the synthesis of a diverse range of bioactive molecules. Its unique structure, featuring a reactive chloropyrimidine core and a versatile benzonitrile moiety, makes it a valuable building block in the development of targeted therapeutics. This document provides detailed application notes and experimental protocols for the use of this intermediate, with a focus on the synthesis of antiviral agents and kinase inhibitors. Quantitative data is summarized for clarity, and key experimental workflows and signaling pathways are visualized to facilitate understanding and application in a research and development setting.

Chemical Properties and Data

This compound is a stable, solid compound with the following properties:

PropertyValueReference
CAS Number 244768-32-9[1][2]
Molecular Formula C₁₁H₇ClN₄[1][2]
Molecular Weight 230.65 g/mol [1]
Appearance White solid[1]
Melting Point 209–210°C[1]
Purity (by HPLC) >98%
Storage 2-8°C, protected from light and moisture
Solubility Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons.
ESI-MS m/z 231.2 [M+H]⁺[1]

Applications in Pharmaceutical Synthesis

This intermediate is a cornerstone in the synthesis of diarylpyrimidine derivatives, a class of compounds with significant therapeutic potential.

Antiviral Agents: Synthesis of Rilpivirine

This compound is a key precursor in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The synthesis involves a nucleophilic aromatic substitution reaction.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of the title compound is through the chlorination of its hydroxy-pyrimidine precursor.

Reaction Scheme:

Protocol:

  • To a reaction vessel, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent).

  • Slowly add phosphorus oxychloride (POCl₃) (3 equivalents) at 0°C.

  • Heat the reaction mixture to 70°C and stir for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly quench the reaction by pouring it into ice-water.

  • Filter the resulting precipitate and wash with cold water.

  • Dry the solid under vacuum to obtain this compound.

Quantitative Data:

ParameterValueReference
Yield 68-72%[1]
Purity >98% (by HPLC)
Synthesis of Diarylpyrimidine Kinase Inhibitors

The following is a general protocol for the synthesis of diaminopyrimidine-based kinase inhibitors, which can be adapted for specific targets. This involves a nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Reaction Scheme:

Protocol:

  • In a reaction flask, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent (e.g., isopropanol, DMF).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (2-3 equivalents).

  • Heat the reaction mixture to reflux (typically 80-120°C) and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • If a precipitate forms, filter and wash with a suitable solvent (e.g., ethanol, ether).

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

  • Characterize the final product by NMR, Mass Spectrometry, and HPLC to confirm its structure and purity.

Quantitative Data for Representative FAK Inhibitor Synthesis:

CompoundFAK IC₅₀ (nM)A549 IC₅₀ (nM)MDA-MB-231 IC₅₀ (nM)Reference
Compound A12 -13094[3]

Visualization of Workflows and Signaling Pathways

Experimental Workflow: Synthesis of Diarylpyrimidine Kinase Inhibitors

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product & Analysis Intermediate This compound ReactionVessel Reaction in Solvent with Base (e.g., DIPEA) Intermediate->ReactionVessel Aniline Substituted Aniline Aniline->ReactionVessel Cooling Cooling & Precipitation ReactionVessel->Cooling Heat (Reflux) Filtration Filtration / Concentration Cooling->Filtration Purification Column Chromatography Filtration->Purification FinalProduct Diarylpyrimidine Kinase Inhibitor Purification->FinalProduct Analysis NMR, MS, HPLC FinalProduct->Analysis

Synthesis workflow for diarylpyrimidine kinase inhibitors.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Pathway

Many diaminopyrimidine-based kinase inhibitors target the EGFR signaling pathway, which is crucial in cell proliferation and survival.[4][5][6]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Diaminopyrimidine Kinase Inhibitor Inhibitor->EGFR Inhibits

Simplified EGFR signaling pathway and inhibition.

Signaling Pathway: JAK-STAT Pathway

Rilpivirine, synthesized from the title intermediate, has been shown to affect the JAK-STAT signaling pathway.[7] This pathway is critical for immune response and cell growth.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Transcription Gene Transcription (Inflammation, Proliferation) STAT_dimer->Gene_Transcription Translocates to Nucleus Cytokine Cytokine Cytokine->Receptor Binds Rilpivirine Rilpivirine Rilpivirine->JAK Inhibits

Overview of the JAK-STAT signaling pathway.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of pharmaceutically active compounds. The protocols and data presented herein provide a solid foundation for its application in the development of novel antiviral agents and kinase inhibitors. The provided visualizations of synthetic workflows and biological pathways are intended to aid researchers in the strategic design and execution of their research endeavors. Further exploration of this intermediate's reactivity and its application in the synthesis of other therapeutic agents is a promising area for future research.

References

Application Note: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2,4-Disubstituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds and approved pharmaceuticals, including anticancer and antiviral agents.[1][2][3] The functionalization of the pyrimidine core is therefore of critical interest to medicinal chemists and drug development professionals. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forming carbon-carbon bonds, enabling the arylation or vinylation of halogenated pyrimidines.[1][4] This application note details a representative protocol for the Suzuki coupling of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile with various arylboronic acids. The chlorine atom at the C4 position of the pyrimidine ring is susceptible to palladium-catalyzed cross-coupling, providing a robust pathway to novel 4-aryl-pyrimidine derivatives for screening libraries and lead optimization programs.[3]

Reaction Principle

The Suzuki-Miyaura coupling involves a palladium catalyst, typically in its Pd(0) oxidation state, which undergoes a catalytic cycle consisting of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine ring to form a Pd(II) complex.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[5]

Maintaining an inert atmosphere is crucial, as the Pd(0) species and associated phosphine ligands are sensitive to oxidation, which can deactivate the catalyst and reduce reaction yields.[1]

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials and Reagents

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1–5 mol%)[1][2]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0–3.0 equiv)[1]

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[1][4]

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for work-up and purification

  • Ethyl acetate, water, brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Reaction Setup and Procedure

  • Inert Atmosphere Setup: Assemble a dry Schlenk flask containing a magnetic stir bar. Connect the flask to a Schlenk line and evacuate under vacuum, followed by backfilling with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the exclusion of oxygen and moisture.[1]

  • Addition of Solids: Under a positive flow of inert gas, add this compound, the selected arylboronic acid, the palladium catalyst, and the base to the flask.[1]

  • Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[4]

  • Reaction: Immerse the flask in a heating mantle and heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[4][5]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).[1][5]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[1]

Data Presentation

The following table outlines representative reaction parameters for a generalized Suzuki coupling reaction. Researchers should optimize these conditions for each specific arylboronic acid used.

ParameterValue / CompoundPurpose
Reactant 1 This compoundElectrophile (1.0 equiv)
Reactant 2 Arylboronic AcidNucleophile (1.2–1.5 equiv)
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Catalyst (2–5 mol%)
Base Potassium Carbonate (K₂CO₃)Activates boronic acid (2.0–3.0 equiv)
Solvent 1,4-Dioxane / Water (4:1)Reaction Medium
Temperature 90 °CThermal energy for reaction
Time 4–18 hReaction duration
Atmosphere Argon or NitrogenPrevents catalyst oxidation

Visualizations

Chemical Reaction Scheme

The following diagram illustrates the general transformation in the Suzuki coupling of this compound.

G cluster_reactants Reactants cluster_product Product Reactant1 This compound Conditions Pd(PPh₃)₄ Base (K₂CO₃) Solvent, Heat Reactant1->Conditions Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Conditions Product 4-((4-Arylpyrimidin-2-yl)amino)benzonitrile Conditions->Product Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This flowchart provides a step-by-step overview of the experimental procedure.

G A 1. Assemble & Purge Schlenk Flask B 2. Add Solids: Substrate, Boronic Acid, Catalyst, Base A->B C 3. Add Degassed Solvent B->C D 4. Heat Under Inert Gas (80-110 °C) C->D E 5. Monitor Reaction (TLC / LC-MS) D->E F 6. Cool & Perform Aqueous Work-up E->F G 7. Dry & Concentrate Organic Layer F->G H 8. Purify by Column Chromatography G->H

Caption: Step-by-step workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in the pharmaceutical industry for determining the purity of drug substances and products.[1][2] It allows for the separation, identification, and quantification of the active pharmaceutical ingredient (API) from its impurities and degradation products.[1] This document provides detailed application notes and protocols for various HPLC methods used in purity assessment, including Reversed-Phase HPLC (RP-HPLC), Ion-Exchange Chromatography (IEX), Size-Exclusion Chromatography (SEC), and Chiral HPLC.

Principle of Chromatographic Purity Analysis

The core principle of HPLC involves separating components of a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[1] The choice of stationary and mobile phases determines the separation mechanism. Purity is often assessed using the area normalization method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[1][3]

Percent Purity Formula:

Percent Purity = (Area of the Main Peak / Total Area of All Peaks) x 100[1]

It's important to note that this calculation assumes all compounds have a similar response factor at the detection wavelength.[4] For more accurate quantification, especially for known impurities, a relative response factor (RRF) determined using reference standards is recommended.[3]

Experimental and Data Analysis Workflow

The logical workflow for conducting a purity analysis via HPLC, from sample preparation to the final report, is illustrated below.

cluster_prep Sample and System Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting SamplePrep Sample Preparation (Dissolution, Dilution) MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) SystemEquilibration HPLC System Equilibration BlankInjection Blank Injection (Diluent) SystemEquilibration->BlankInjection SST System Suitability Test (SST) BlankInjection->SST SampleInjection Sample Injection SST->SampleInjection Integration Peak Integration SampleInjection->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc PeakPurity Peak Purity Assessment (DAD) PurityCalc->PeakPurity Report Generate Report PeakPurity->Report

Caption: General workflow for HPLC purity analysis.

Reversed-Phase HPLC (RP-HPLC) for Impurity Profiling

RP-HPLC is the most widely used technique for purity analysis of small molecule drugs due to its versatility and compatibility with a wide range of compounds.[5][6] It utilizes a non-polar stationary phase and a polar mobile phase.[1]

Application Note

This method is suitable for the separation of a moderately polar API from its less polar and more polar impurities. The use of a gradient elution allows for the effective separation of compounds with a wide range of polarities. A Diode Array Detector (DAD) is employed for peak purity analysis, which assesses the spectral homogeneity of a chromatographic peak.[7][8]

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or UV max of API)
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[1]

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample and prepare it similarly to the Standard Solution.[1]

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[9]

  • Inject the diluent once as a blank to ensure no interference.[4]

  • Perform a System Suitability Test (SST) by injecting the Standard Solution five times.

  • Inject each Sample Solution in duplicate.[4]

Data Analysis:

  • Integrate all peaks in the chromatogram, excluding the solvent front.

  • Calculate the percentage purity using the area normalization formula.

  • Assess the peak purity of the main peak using the DAD software. The purity angle should be less than the purity threshold.[10]

Ion-Exchange Chromatography (IEX) for Purity of Biologics

Ion-exchange chromatography separates molecules based on their net surface charge.[11][12] It is a powerful technique for assessing the purity of charged biomolecules like proteins, polypeptides, and nucleic acids.[11] There are two types: anion-exchange (positively charged stationary phase) and cation-exchange (negatively charged stationary phase).[11]

Application Note

This protocol describes a cation-exchange method for the analysis of a monoclonal antibody (mAb) and its charge variants. Charge variants can arise from post-translational modifications and can impact the efficacy and stability of the product.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Weak Cation Exchange, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Phosphate Buffer, pH 6.0
Mobile Phase B 20 mM Phosphate Buffer + 1 M NaCl, pH 6.0
Gradient 0% B to 50% B over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 280 nm
Injection Volume 20 µL

Sample Preparation:

  • Buffer Exchange: If the protein sample is in a high-salt buffer, it must be exchanged into Mobile Phase A using a desalting column or dialysis.[13]

  • Sample Concentration: Adjust the sample concentration to approximately 1 mg/mL with Mobile Phase A.

  • Filter the sample through a 0.22 µm filter before injection.

Procedure:

  • Equilibrate the column with Mobile Phase A until a stable baseline is achieved.

  • Inject a blank (Mobile Phase A).

  • Inject the prepared sample.

Data Analysis:

  • Identify the main peak (major isoform) and any pre- or post-peaks (charge variants).

  • Calculate the percentage of each variant relative to the total peak area.

Size-Exclusion Chromatography (SEC) for Aggregate Analysis

Size-exclusion chromatography separates molecules based on their hydrodynamic size in solution.[14] It is the standard method for the detection and quantification of aggregates in biopharmaceuticals, which is a critical quality attribute as aggregates can affect product safety and efficacy.[15][16][17]

Application Note

This method is designed for the quantification of high molecular weight species (aggregates) and low molecular weight fragments in a monoclonal antibody preparation.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column SEC, 7.8 x 300 mm, 300 Å pore size
Mobile Phase 100 mM Phosphate Buffer, 200 mM NaCl, pH 6.8
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 30 °C
Detection Wavelength 280 nm
Injection Volume 10 µL

Sample Preparation:

  • Dilute the mAb sample to a concentration of 1 mg/mL using the mobile phase.

  • Gently mix to avoid inducing further aggregation.

  • Filter the sample through a 0.22 µm filter.

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes.

  • Inject a blank (mobile phase).

  • Inject the prepared sample.

Data Analysis:

  • The chromatogram will show peaks in order of decreasing molecular size: aggregates, monomer, and fragments.

  • Integrate the peaks and calculate the percentage of each species using area normalization.

Chiral HPLC for Enantiomeric Purity

For chiral drugs, which exist as enantiomers, it is crucial to control the enantiomeric purity as different enantiomers can have different pharmacological and toxicological effects.[18][19] Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers.[9][18]

Application Note

This protocol is for the determination of the enantiomeric purity of a chiral API, quantifying the undesired enantiomer.

Experimental Protocol

Chromatographic Conditions:

ParameterCondition
Column Polysaccharide-based CSP (e.g., Lux Cellulose-2), 4.6 x 250 mm, 5 µm
Mobile Phase Ethanol:Diethylamine (100:0.5, v/v)
Flow Rate 1.0 mL/min (Isocratic)
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 5 µL

Sample Preparation:

  • Racemic Standard: Prepare a solution of the racemic mixture in the mobile phase to determine the retention times of both enantiomers.

  • Sample Solution: Prepare a solution of the API sample in the mobile phase at a suitable concentration.

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[9]

  • Inject a blank (mobile phase).

  • Inject the racemic standard to confirm the resolution between the enantiomers.

  • Inject the sample solution.

Data Analysis:

  • Integrate the peak areas for both enantiomers in the sample chromatogram.

  • Calculate the percentage of the undesired enantiomer.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to demonstrate the specificity of a stability-indicating HPLC method.[20][21] The drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[22] The goal is to achieve 5-20% degradation of the active ingredient.[22]

cluster_stress Stress Conditions cluster_analysis Analysis and Evaluation Acid Acid Hydrolysis (e.g., 0.1 N HCl) HPLC_Analysis Analyze Stressed Samples by HPLC Acid->HPLC_Analysis Base Base Hydrolysis (e.g., 0.1 N NaOH) Base->HPLC_Analysis Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC_Analysis Thermal Thermal Stress (e.g., 60 °C) Thermal->HPLC_Analysis Photo Photolytic Stress (Visible and UV light) Photo->HPLC_Analysis Peak_Purity Assess Peak Purity of API HPLC_Analysis->Peak_Purity Resolution Check Resolution between API and Degradant Peaks Peak_Purity->Resolution Mass_Balance Evaluate Mass Balance Resolution->Mass_Balance API API Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo

Caption: Workflow for forced degradation studies.
General Protocols for Forced Degradation

  • Acid Hydrolysis: Prepare a 1 mg/mL solution of the drug substance. Add an equal volume of 0.1 N HCl. Heat if necessary. At specific time points, neutralize an aliquot with 0.1 N NaOH, dilute, and analyze by HPLC.[22]

  • Base Hydrolysis: Similar to acid hydrolysis, but using 0.1 N NaOH for degradation and 0.1 N HCl for neutralization.[22]

  • Oxidation: Treat the drug substance solution with 3% hydrogen peroxide. Analyze at various time points.[22]

  • Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures (e.g., 60-80 °C).[22]

  • Photolytic Degradation: Expose the drug substance (solid or solution) to a combination of visible and UV light. A control sample should be protected from light.[22]

The analytical method is considered "stability-indicating" if it can separate the API from all the degradation products formed under these stress conditions.[20]

References

Application Notes and Protocols for Microwave-Assisted Cyclization Reactions Involving 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background for the microwave-assisted cyclization of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various heterocyclic compounds with significant therapeutic potential. This document outlines methodologies for the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines and tetrazolo[1,5-a]pyrimidines, which are prevalent scaffolds in medicinal chemistry.

Introduction

This compound is a vital building block in the development of pharmaceutical agents, most notably as a precursor to the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, used in the treatment of HIV-1. The structural rigidity and specific hydrogen bonding capabilities of fused pyrimidine systems derived from this intermediate make them attractive for targeting a range of biological targets. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and improved purity profiles. These benefits are particularly impactful in the rapid generation of compound libraries for drug discovery campaigns.

Application 1: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of bicyclic heterocycles that are isomers of purines and are known to exhibit a wide range of biological activities, including kinase inhibition and antiviral effects. The intramolecular cyclization of this compound derivatives can be efficiently achieved under microwave irradiation to yield this privileged scaffold. The general reaction involves the formation of a new bond between the nitrile group and an activated position on the pyrimidine ring, often facilitated by a preceding intermolecular reaction.

General Reaction Scheme:
Experimental Protocol: Microwave-Assisted Intramolecular Cyclization for Pyrido[2,3-d]pyrimidine Synthesis

This protocol is a generalized procedure based on common practices for similar transformations.

Materials:

  • This compound

  • Appropriate coupling partner (e.g., a compound with an active methylene group)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or NaH)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol).

  • Add the coupling partner (1.2 mmol) and the base (2 mmol).

  • Add the anhydrous solvent (3-5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave reactor.

  • Irradiate the reaction mixture at a constant temperature (typically 120-180 °C) for a specified time (typically 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Quench the reaction mixture by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Representative Data for Analogous Pyrido[2,3-d]pyrimidine Synthesis

The following table summarizes reaction conditions and yields for the microwave-assisted synthesis of pyrido[2,3-d]pyrimidine derivatives from structurally related precursors, demonstrating the general applicability of this methodology.

EntryReactantsSolventBaseTemperature (°C)Time (min)Yield (%)
12-Amino-4-chloropyrimidine derivative, MalononitrileDMFK₂CO₃1502085
22-Amino-4-chloropyrimidine derivative, Ethyl cyanoacetateDMSOCs₂CO₃1601592
32-Amino-4-chloropyrimidine derivative, AcetophenoneNMPNaH1801078

Application 2: Synthesis of Tetrazolo[1,5-a]pyrimidines

The reaction of the nitrile group in this compound with a hydrazine source under microwave irradiation provides a rapid and efficient route to tetrazolo[1,5-a]pyrimidine derivatives. These compounds are of interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and their potential as enzyme inhibitors.

General Reaction Scheme:
Experimental Protocol: Microwave-Assisted Cyclization with Hydrazine

Materials:

  • This compound

  • Hydrazine hydrate or a substituted hydrazine

  • Solvent (e.g., Ethanol, NMP, or water)

  • Microwave reactor vials (10 mL)

  • Magnetic stir bars

Procedure:

  • In a 10 mL microwave reactor vial, suspend this compound (1 mmol) in the chosen solvent (5 mL).

  • Add hydrazine hydrate (3 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) and power (e.g., 300 W) for a short duration (e.g., 15-30 minutes).

  • After cooling, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under vacuum.

  • If the product does not precipitate, concentrate the solvent and purify the residue by recrystallization or column chromatography.

Representative Data for Analogous Tetrazolo[1,5-a]pyrimidine Synthesis

The following table presents typical conditions for the microwave-assisted synthesis of tetrazolo[1,5-a]pyrimidines from related 2-chloropyrimidine precursors.

EntryReactantReagentSolventTemperature (°C)Time (min)Yield (%)
12-Chloro-4-aminopyrimidineHydrazine hydrateEthanol1202090
22-Chloro-4-methylpyrimidinePhenylhydrazineNMP1401588
32,4-DichloropyrimidineHydrazine hydrateWater1003095

Visualizations

Experimental Workflow for Parallel Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a library of compounds using microwave-assisted organic synthesis, enabling rapid lead discovery and optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Storage prep1 Dispense Starting Material (this compound) into Array of Vials prep2 Add Reagent Library (e.g., diverse coupling partners or hydrazines) prep1->prep2 prep3 Add Solvent and Base prep2->prep3 reaction1 Seal Vials and Place in Microwave Reactor Autosampler prep3->reaction1 reaction2 Microwave Irradiation (Automated Sequential or Parallel Processing) reaction1->reaction2 workup1 Parallel Quenching and Liquid-Liquid Extraction reaction2->workup1 workup2 Solvent Evaporation workup1->workup2 workup3 High-Throughput Purification (e.g., Mass-directed prep-HPLC) workup2->workup3 analysis1 Purity and Identity Analysis (LC-MS, NMR) workup3->analysis1 analysis2 Compound Plating and Storage analysis1->analysis2

Caption: Workflow for Microwave-Assisted Parallel Synthesis.

Signaling Pathway: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs

Derivatives of this compound, such as Rilpivirine, are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They function by allosterically inhibiting the HIV-1 reverse transcriptase enzyme, which is crucial for the replication of the virus.

G cluster_virus HIV-1 Virion cluster_cell Host Cell Cytoplasm viral_rna Viral RNA Genome viral_rna_in_cell Viral RNA rt_enzyme Reverse Transcriptase (RT) rt_enzyme_in_cell RT Enzyme dna_synthesis Reverse Transcription: RNA -> DNA viral_rna_in_cell->dna_synthesis rt_enzyme_in_cell->dna_synthesis viral_dna Viral DNA dna_synthesis->viral_dna integration Integration into Host Genome viral_dna->integration replication Viral Replication integration->replication nnrti NNRTI (e.g., Rilpivirine) nnrti->inhibition inhibition->dna_synthesis Allosteric Inhibition

Caption: NNRTI Mechanism of Action.

Application Notes and Protocols: Preparation and Evaluation of 2-Naphthyl Substituted Diarylpyrimidine (DAPY) Analogues

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed procedures for the synthesis and biological evaluation of 2-naphthyl substituted diarylpyrimidine (DAPY) analogues, a class of potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with significant anti-HIV activity.

Introduction

Diarylpyrimidines (DAPYs) are a prominent class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infections.[1] Their flexible structure allows them to bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT), inducing conformational changes that inhibit its enzymatic activity.[2][3] The incorporation of a 2-naphthyl moiety into the DAPY scaffold has been explored to enhance interactions with the NNRTI binding pocket (NNIBP) and improve the antiviral potency and resistance profile.[4][5] This document outlines the synthetic protocols for preparing these analogues and the methods for evaluating their biological activity.

Data Presentation

The biological activities of representative 2-naphthyl substituted DAPY analogues are summarized in the tables below. These compounds have been evaluated for their inhibitory activity against wild-type (WT) HIV-1 and drug-resistant mutant strains, as well as their cytotoxicity.

Table 1: Anti-HIV-1 Activity and Cytotoxicity of 6-Cyano-2-naphthyl DAPY Analogues [4]

CompoundREC₅₀ (WT HIV-1, µM)CC₅₀ (MT-4 cells, µM)Selectivity Index (SI)EC₅₀ (103N+181C Mutant, µM)
3a H> 0.567> 26.9> 47> 0.567
3b 5-Cl0.009> 23.8> 26440.23
3c 5-OCH₃0.008> 23.8> 29750.16
3d 5-F0.011> 27.6> 25090.28
3e 5,7-di-OCH₃0.007> 23.8> 34000.15
Efavirenz -0.00247.5237500.25

*EC₅₀: 50% effective concentration for inhibiting HIV-1 replication. *CC₅₀: 50% cytotoxic concentration. *SI: Selectivity Index (CC₅₀/EC₅₀).

Table 2: Anti-HIV-1 Activity of Naphthyl-Carboxamide-DAPY Derivatives [6]

CompoundEC₅₀ (IIIB, nM)EC₅₀ (K103N, nM)EC₅₀ (E138K, nM)CC₅₀ (MT-4, µM)
6a HH13148115>108.6
6b FH14126121>125.5
6c ClH15162133>121.8
6d BrH13155128>103.9
6e CNH15173141>112.7
6f HF14152125>125.5
Rilpivirine --0.671.21.011.5

*IIIB: Wild-type HIV-1 strain. *K103N, E138K: Drug-resistant HIV-1 strains.

Experimental Protocols

The synthesis of 2-naphthyl substituted DAPY analogues generally involves a multi-step procedure. Below are detailed protocols for the key steps.

Protocol 1: General Synthesis of 2-(2-Naphthyloxy)pyrimidine Intermediate
  • Reaction Setup: To a solution of a substituted 2-naphthol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF), add a base like sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C.

  • Stirring: Stir the resulting mixture at room temperature for 30 minutes to form the sodium naphthoxide salt.

  • Addition of Pyrimidine: Add a solution of a di-substituted pyrimidine, such as 2,4-dichloropyrimidine (1.1 eq.), in DMF to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of the Final 2-Naphthyl DAPY Analogues
  • Reaction Setup: In a sealed tube, dissolve the 2-(2-naphthyloxy)pyrimidine intermediate (1.0 eq.) and a substituted aniline (e.g., 4-cyanoaniline, 1.2 eq.) in a solvent such as isopropanol.

  • Addition of Acid: Add a catalytic amount of a strong acid, for instance, concentrated hydrochloric acid.

  • Reaction Progression: Heat the mixture to a specific temperature (e.g., 100 °C) for a certain duration (e.g., 24 hours).

  • Work-up: After cooling, neutralize the reaction mixture with a base like saturated sodium bicarbonate solution.

  • Extraction: Extract the product with an organic solvent such as dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the residue by column chromatography to yield the final product.

Protocol 3: In Vitro Anti-HIV Assay (MT-4 Cells)
  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 6 x 10⁵ cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Compound Addition: Add serial dilutions of the test compounds to the cell culture.

  • Virus Infection: Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates at 37 °C in a 5% CO₂ atmosphere for 5 days.

  • Viability Assay: Assess cell viability using the MTT method. Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Data Analysis: Dissolve the formazan crystals in a solubilization buffer and measure the absorbance at 570 nm. Calculate the EC₅₀ value, which is the concentration of the compound that protects 50% of the cells from virus-induced cytopathic effects.

Protocol 4: Cytotoxicity Assay (MTT)
  • Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the anti-HIV assay protocol.

  • Compound Addition: Add serial dilutions of the test compounds to the cells. Do not add the virus.

  • Incubation: Incubate the plates for 5 days under the same conditions as the anti-HIV assay.

  • Viability Assay: Perform the MTT assay as described above.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces the viability of uninfected cells by 50%.

Visualizations

Synthetic Workflow

The general synthetic scheme for the preparation of 2-naphthyl substituted DAPY analogues is depicted below.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Products A 2-Naphthol Derivative Step1 Step 1: Nucleophilic Substitution A->Step1 B 2,4-Dichloropyrimidine B->Step1 C Substituted Aniline Step2 Step 2: Aromatic Nucleophilic Substitution C->Step2 Intermediate 2-(2-Naphthyloxy)-4-chloropyrimidine Step1->Intermediate Base (e.g., NaH) Solvent (e.g., DMF) FinalProduct 2-Naphthyl DAPY Analogue Step2->FinalProduct Acid catalyst Solvent (e.g., Isopropanol) Intermediate->Step2

Caption: General synthetic workflow for 2-naphthyl DAPY analogues.

Mechanism of Action

DAPY analogues act as non-nucleoside reverse transcriptase inhibitors. The diagram below illustrates their mechanism of action.

cluster_RT HIV-1 RT Enzyme HIV_RT HIV-1 Reverse Transcriptase NNIBP Non-Nucleoside Inhibitor Binding Pocket (NNIBP) Conformational_Change Conformational Change in Active Site NNIBP->Conformational_Change Induces DAPY 2-Naphthyl DAPY Analogue DAPY->NNIBP Binds to Inhibition Inhibition of DNA Synthesis Conformational_Change->Inhibition Leads to

Caption: Mechanism of action of 2-naphthyl DAPY analogues.

References

Application Notes and Protocols for 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe storage, handling, and use of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile (CAS No: 244768-32-9). This compound is a key intermediate in the synthesis of various biologically active molecules, including diarylpyrimidine derivatives such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine.[1][2] Adherence to these protocols is crucial for ensuring the integrity of the compound and the safety of laboratory personnel.

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below.

PropertyValue
Molecular Formula C₁₁H₇ClN₄
Molecular Weight 230.65 g/mol [1]
Appearance White solid[1]
Storage Temperature 2-8°C Refrigerator[1][2][3]
Signal Word Warning[4]
GHS Pictogram GHS07 (Exclamation mark)[4]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Protocols

Proper storage and handling are essential to maintain the stability and purity of this compound and to ensure user safety.

Storage:

  • Temperature: Store the compound in a refrigerator at 2-8°C for long-term storage.[1][2][3]

  • Container: Keep the compound in a tightly sealed, airtight container to prevent moisture absorption, which can lead to hydrolysis of the chloropyrimidine group.[1][5] Standard amber glass vials or bottles are recommended to protect from light, although specific light sensitivity data is not extensively documented.

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight.[5][6]

  • Incompatibilities: Store separately from strong oxidizing agents and acids.[5][6]

Handling:

  • Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a fume hood is required.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust.[6] Wash hands thoroughly after handling.

  • Spills: In case of a spill, sweep up the solid material, taking care to minimize dust generation, and place it in a suitable container for disposal.

StorageHandlingWorkflow Storage and Handling Workflow cluster_storage Storage Protocol cluster_handling Handling Protocol storage_temp Store at 2-8°C storage_container Use Tightly Sealed, Airtight Container storage_env Cool, Dry, Well-Ventilated Area storage_incomp Away from Oxidizing Agents & Acids handling_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) handling_vent Use in Well-Ventilated Area (Fume Hood for Dust) handling_hygiene Avoid Contact and Inhalation Wash Hands After Use handling_spill Follow Spill Cleanup Procedure receive Receive Compound store Store Compound receive->store handle Handle for Experiment store->handle cluster_storage cluster_storage store->cluster_storage dispose Dispose of Waste handle->dispose cluster_handling cluster_handling handle->cluster_handling

Caption: Workflow for the safe storage and handling of the compound.

Experimental Protocol: Use as a Reactant in Synthesis

This compound is frequently used as a key intermediate. The following is a general protocol for its use in a nucleophilic aromatic substitution reaction, a common application for this type of compound.[2]

Objective: To synthesize a diarylpyrimidine derivative by reacting this compound with a nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., an aniline or phenol derivative)

  • Base (e.g., K₂CO₃, NaH, or an organic base like DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO, or ACN)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

    • Add the nucleophile (1.0-1.2 eq) and the base (1.5-2.0 eq).

    • Add the anhydrous solvent. The concentration will depend on the specific reaction, but a starting point of 0.1-0.5 M is common.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10-15 minutes.

    • Heat the reaction to the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the nucleophile).

    • Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitate (e.g., inorganic salts) has formed, filter the reaction mixture.

    • Quench the reaction by slowly adding water or an aqueous solution (e.g., saturated NH₄Cl).

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product using a suitable method, most commonly flash column chromatography on silica gel.

SynthesisProtocol Synthetic Protocol Workflow start Start setup Reaction Setup (Reactants, Base, Solvent under Inert Atmosphere) start->setup reaction Reaction Execution (Stirring, Heating, Monitoring) setup->reaction workup Aqueous Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product SignalingPathway Role in HIV-1 Reverse Transcriptase Inhibition compound This compound synthesis Chemical Synthesis compound->synthesis nrti Diarylpyrimidine NNRTI (e.g., Rilpivirine) synthesis->nrti inhibition Inhibition nrti->inhibition hiv_rt HIV-1 Reverse Transcriptase replication Viral Replication hiv_rt->replication inhibition->hiv_rt

References

Application Notes and Protocols for the Scale-up Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Chloropyrimidin-2-yl)amino)benzonitrile is a critical intermediate in the pharmaceutical industry, most notably in the synthesis of Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2] The pyrimidine scaffold is a common feature in a wide array of therapeutic agents, exhibiting diverse biological activities including antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The efficient and scalable synthesis of this intermediate is therefore of significant interest for pharmaceutical manufacturing.

These application notes provide a detailed overview of established and novel synthetic methodologies for the scale-up production of this compound, focusing on process efficiency, safety, and product quality.

Synthetic Methodologies

Several synthetic routes for the preparation of this compound have been reported. The selection of a particular route for scale-up depends on factors such as cost of raw materials, process safety, environmental impact, and desired product purity. Below are summaries and protocols for the most relevant methods.

Method 1: Conventional Phosphorus Oxychloride (POCl₃) Mediated Chlorination

This traditional approach involves the chlorination of a hydroxyl precursor using phosphorus oxychloride. While effective, the use of POCl₃ on a large scale presents handling and environmental challenges.

Reaction Scheme: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile + POCl₃ → this compound

Quantitative Data Summary:

ParameterValueReference
Substrate to POCl₃ Molar Ratio1:3[1]
SolventToluene[1]
Temperature70°C[1]
Duration6–8 hours[1]
Yield68–72%[1]
Purity (recrystallized)>99.5%[6]

Experimental Protocol:

  • To a suitable reactor, charge 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq) and toluene.

  • Slowly add phosphorus oxychloride (3.0 eq) while maintaining the temperature below 40°C.

  • Heat the reaction mixture to 70°C and maintain for 6-8 hours. Monitor reaction completion by HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice-water.

  • Adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., DMF/water or THF/water) to achieve the desired purity.[6]

Method 2: POCl₃-Free Tosylation-Chlorination Sequence

To circumvent the use of hazardous POCl₃, a two-step protocol has been developed. This method involves the conversion of the hydroxyl group to a better leaving group (tosylate), followed by nucleophilic substitution with a chloride source.[1]

Reaction Scheme:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile + TsCl → 4-((4-(tosyloxy)pyrimidin-2-yl)amino)benzonitrile

  • 4-((4-(tosyloxy)pyrimidin-2-yl)amino)benzonitrile + Chloride Source → this compound

Quantitative Data Summary:

ParameterValueReference
Tosylation Step
Substrate to TsCl Molar Ratio1:1.2[1]
BaseTriethylamine (TEA) (1.0 eq)[1]
SolventAcetonitrile[1]
Reaction Time6–8 hours[1]
Yield85–90% (for sulfonate ester)[1]
Chlorination Step
Chloride Source(Not specified in search results)
Solvent(Not specified in search results)
Temperature(Not specified in search results)
Overall Yield(Not specified in search results)

Experimental Protocol:

Step 1: Tosylation

  • Charge 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq), acetonitrile, and triethylamine (1.0 eq) into a reactor.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of 4-toluenesulfonyl chloride (TsCl) (1.2 eq) in acetonitrile.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.

  • Monitor the formation of the tosylate intermediate by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product.

  • Isolate the intermediate for the next step.

Step 2: Chlorination

  • Dissolve the tosylate intermediate in a suitable solvent.

  • Add a chloride source (e.g., lithium chloride).

  • Heat the reaction mixture to facilitate nucleophilic displacement.

  • Monitor the formation of the final product by HPLC.

  • Upon completion, cool the mixture, perform an aqueous work-up, and isolate the crude product.

  • Purify by recrystallization.

Method 3: One-Pot Synthesis from 4-Aminobenzamide

This method avoids the use of the highly toxic 4-aminobenzonitrile by starting from 4-aminobenzamide.[6] It involves a one-pot process that is safer for industrial-scale production.

Reaction Scheme: A multi-step, one-pot synthesis starting from 4-aminobenzamide.[6]

Quantitative Data Summary:

ParameterValueReference
Starting Material4-Aminobenzamide[6]
Key ReagentsCyanamide, Phosphorus Oxychloride[6]
Process TypeOne-pot[6]
Crude Yield92-95%[6]
Recrystallized Yield62-75%[6]
Purity>99.5%[6]
Single Impurity<0.1%[6]

Experimental Protocol (Summarized from Patent CN102731414B): [6]

  • Guanidine Formation: React 4-aminobenzamide with cyanamide in water at elevated temperature, controlling the pH with an acid (e.g., phosphoric or sulfuric acid).

  • Cyclization: The resulting guanidine derivative is then reacted with a suitable partner to form the pyrimidine ring.

  • Chlorination: The final step involves chlorination, likely with phosphorus oxychloride, followed by work-up and recrystallization from DMF/water or THF/water to yield the final product.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_method1 Method 1: Conventional Chlorination cluster_method2 Method 2: POCl₃-Free Route cluster_method3 Method 3: One-Pot from 4-Aminobenzamide A1 4-((4-hydroxypyrimidin-2-yl) amino)benzonitrile B1 Chlorination A1->B1 POCl₃, Toluene, 70°C C1 4-((4-Chloropyrimidin-2-yl) amino)benzonitrile B1->C1 A2 4-((4-hydroxypyrimidin-2-yl) amino)benzonitrile B2 Tosylation A2->B2 TsCl, TEA, Acetonitrile C2 Tosylate Intermediate B2->C2 D2 Chlorination C2->D2 Chloride Source E2 4-((4-Chloropyrimidin-2-yl) amino)benzonitrile D2->E2 A3 4-Aminobenzamide B3 One-Pot Synthesis (Guanidination, Cyclization, Chlorination) A3->B3 1. Cyanamide 2. Cyclizing agent 3. POCl₃ C3 4-((4-Chloropyrimidin-2-yl) amino)benzonitrile B3->C3

Caption: Comparative synthetic workflows for the scale-up of this compound.

Biological Context: HIV-1 Reverse Transcriptase Inhibition Pathway

HIV_RT_Inhibition cluster_virus HIV-1 Lifecycle cluster_drug_action Mechanism of Action viral_rna Viral RNA proviral_dna Proviral DNA viral_rna->proviral_dna Reverse Transcription integration Integration into Host Genome proviral_dna->integration rt_enzyme Reverse Transcriptase (RT) rilpivirine Rilpivirine (synthesized from intermediate) rilpivirine->rt_enzyme Binds to allosteric site inhibition->proviral_dna Inhibition intermediate 4-((4-Chloropyrimidin-2-yl) amino)benzonitrile intermediate->rilpivirine Key Intermediate

Caption: Inhibition of HIV-1 reverse transcriptase by Rilpivirine, a drug synthesized using the title compound.

Conclusion

The scale-up synthesis of this compound can be achieved through several viable routes. The conventional POCl₃-mediated chlorination offers a direct approach with moderate to good yields. However, for large-scale manufacturing, the POCl₃-free tosylation-chlorination sequence and the one-pot synthesis from 4-aminobenzamide present safer and more environmentally benign alternatives. The choice of the optimal synthetic strategy will depend on a thorough evaluation of process safety, economics, and regulatory considerations specific to the manufacturing environment. The provided protocols and comparative data serve as a valuable resource for process development and optimization in a pharmaceutical setting.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. This key intermediate is crucial for the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor Rilpivirine.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary synthetic routes for this compound:

  • Conventional Method: This route involves the direct chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]

  • Two-Step Modern Approach: To avoid the hazards associated with POCl₃, a two-step method has been developed. This involves the tosylation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile followed by a nucleophilic substitution with a chloride source.[1]

Q2: What are the major challenges and safety concerns associated with the conventional POCl₃ method?

A2: The conventional method using POCl₃ presents several challenges:

  • Toxicity and Environmental Concerns: POCl₃ is a highly toxic and corrosive reagent, posing significant handling and waste disposal issues.[1]

  • Harsh Reaction Conditions: The reaction often requires high temperatures, which can lead to the formation of impurities.

  • Byproduct Formation: The reaction can generate toxic byproducts such as methanethiol and residual phosphorus byproducts that complicate purification.[1]

Q3: What are the common impurities observed during the synthesis and how can they be identified?

A3: Common impurities include:

  • Dehalogenation Byproducts: Incomplete chlorination can result in the formation of 4-aminopyrimidin-2-yl derivatives.

  • Dimerization Products: High-temperature conditions can lead to Ullmann-type coupling, forming dimeric impurities. These can be detected by High-Resolution Mass Spectrometry (HRMS).[1]

  • Residual Solvents: Traces of solvents like acetonitrile or DMF may remain in the final product and can be identified using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Starting Material: Unreacted 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile can also be present as an impurity.

Q4: What are some alternative chlorinating agents to POCl₃?

A4: While POCl₃ is common, other reagents can be used for chlorination of pyrimidines, although they may have their own set of challenges:

  • Thionyl Chloride (SOCl₂): Often used with a catalytic amount of DMF. It can be more reactive than POCl₃, potentially allowing for lower reaction temperatures.

  • Oxalyl Chloride ((COCl)₂): A powerful chlorinating agent, often used with catalytic DMF, which produces gaseous byproducts, simplifying purification.[2]

  • Vilsmeier-Haack Reagent (DMF/POCl₃, DMF/SOCl₂, or DMF/Oxalyl Chloride): This reagent is versatile and can be used for chlorination.[2]

  • Phosgene: Used in some industrial processes, often with a catalyst like triphenylphosphine oxide, but it is an extremely toxic gas.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure all reagents are anhydrous, as moisture can quench the chlorinating agent. - For the POCl₃ method, consider adding a tertiary amine base like pyridine to accelerate the reaction.[4][5] - For the two-step method, ensure the tosylation step goes to completion before proceeding with the chloride substitution.
Degradation of starting material or product.- Maintain strict temperature control. Overheating can lead to decomposition and side reactions. - Use an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Inefficient purification.- Optimize the recrystallization solvent system. - Consider column chromatography for purification of smaller scale reactions.
Presence of Dehalogenation Impurity Incomplete chlorination.- Increase the molar ratio of the chlorinating agent (e.g., POCl₃) to the substrate.[1] - Extend the reaction time or slightly increase the reaction temperature, while monitoring for byproduct formation.
Formation of Dimeric Impurities High reaction temperatures.- Lower the reaction temperature if possible. - Consider using a milder chlorinating agent or the two-step synthesis approach.
Difficult Purification Presence of residual phosphorus byproducts (from POCl₃ method).- Perform a careful aqueous workup to hydrolyze and remove phosphorus-containing species. Quenching the reaction mixture on ice followed by neutralization with a base like sodium bicarbonate is a common procedure.[5]
Product is an oil or does not crystallize.- Try different solvent systems for recrystallization. - Use seed crystals to induce crystallization. - If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane.

Experimental Protocols

Protocol 1: Conventional Synthesis using Phosphorus Oxychloride (POCl₃)

This protocol is a generalized procedure based on common laboratory practices.

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous toluene.

  • Carefully add phosphorus oxychloride (3 equivalents) to the suspension.[1]

  • Heat the reaction mixture to 70°C and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[1]

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or acetonitrile).

Protocol 2: Two-Step Synthesis via Tosylation

This protocol is based on a modern, safer alternative to the POCl₃ method.[1]

Step 1: Tosylation

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • 4-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Acetonitrile (anhydrous)

Procedure:

  • Dissolve 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.0 equivalent).[1]

  • Add 4-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the mixture.[1]

  • Stir the reaction at room temperature for 6-8 hours.[1]

  • Monitor the reaction by TLC. Upon completion, the tosylated intermediate can be isolated or used directly in the next step.

Step 2: Nucleophilic Substitution

Materials:

  • Tosylated intermediate from Step 1

  • A chloride source (e.g., lithium chloride)

  • A suitable solvent (e.g., DMF or acetonitrile)

Procedure:

  • To the solution containing the tosylated intermediate, add a source of chloride ions (e.g., lithium chloride, 1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Methods

Parameter Conventional POCl₃ Method Two-Step Tosylation Method Microwave-Assisted Synthesis
Chlorinating Agent POCl₃TsCl followed by Chloride SourceN/A (Reaction of 4-aminobenzonitrile and 4,6-dichloropyrimidine)
Solvent TolueneAcetonitrile, DMFSolvent-free
Temperature 70°CRoom Temperature to Reflux150°C
Reaction Time 6-8 hours6-8 hours (Tosylation) + Reflux time20 minutes
Typical Yield 68-72%[1]85-90% (Tosylation step)[1]89%[1]
Safety & Handling High (Toxic, corrosive reagent)Moderate (TsCl is a lachrymator)Moderate (Requires specialized equipment)
Byproducts Phosphorus-based, acidicTriethylamine hydrochloride, tosylate saltsMinimal

Visualizations

SynthesisWorkflow cluster_conventional Conventional POCl3 Method cluster_modern Two-Step Modern Method A 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile B Chlorination with POCl3 A->B Toluene, 70°C C This compound B->C 6-8 hours D Low Yield / Impurities B->D Side Reactions E 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile F Tosylation (TsCl, TEA) E->F Acetonitrile, RT G Tosylated Intermediate F->G H Nucleophilic Substitution (Cl-) G->H DMF, Reflux I This compound H->I J Higher Purity H->J

Caption: Comparative workflow of conventional vs. modern synthesis routes.

Troubleshooting Problem Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Degradation Problem->Cause2 Cause3 Purification Loss Problem->Cause3 Solution1a Anhydrous Conditions Cause1->Solution1a Solution1b Add Base (e.g., Pyridine) Cause1->Solution1b Solution1c Optimize Stoichiometry Cause1->Solution1c Solution2a Strict Temp. Control Cause2->Solution2a Solution2b Inert Atmosphere Cause2->Solution2b Solution3a Optimize Recrystallization Cause3->Solution3a Solution3b Column Chromatography Cause3->Solution3b

References

Troubleshooting common issues in the synthesis of Rilpivirine intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Rilpivirine intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges, offering troubleshooting strategies and detailed protocols to optimize your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the two key intermediates in the most common synthesis route for Rilpivirine?

A1: The most widely reported synthesis of Rilpivirine involves the coupling of two key intermediates:

  • (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (Intermediate A)

  • 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (Intermediate B)[1][2]

Q2: My overall yield for Rilpivirine is low. What are the most common problematic steps?

A2: Low overall yields in Rilpivirine synthesis are a frequent issue, often stemming from several factors throughout the process.[2][3] Common problematic areas include:

  • Heck Reaction for Intermediate A: The palladium catalyst and ligands used are expensive, and the reaction can be sensitive.[1][4]

  • Synthesis of Intermediate B: The multi-step synthesis can have variable yields, and the chlorination step using phosphorus oxychloride (POCl₃) requires careful handling.[1]

  • Final Nucleophilic Substitution: The coupling of the two main intermediates traditionally requires very long reaction times (e.g., 69 hours), which can lead to product degradation and lower yields.[1][4]

  • Purification: The presence of isomers (Z-isomer) and side products can complicate purification, leading to product loss.[5][6]

Q3: What are the main impurities I should look out for during the synthesis?

A3: Impurities can arise from starting materials, side reactions, or degradation.[7] Key impurities to monitor include:

  • Z-isomer of Rilpivirine: The final product's therapeutic activity is associated with the E-isomer, making the Z-isomer a critical impurity to control.[5]

  • Amide Impurities: Hydrolysis of the cyano (nitrile) groups on either the intermediates or the final product can lead to the formation of corresponding amide impurities (e.g., RLP-Amide A, RLP-Amide B).[8][9]

  • Unreacted Intermediates: Residual starting materials from the final coupling step.[7]

  • Process-Related Impurities: By-products from specific reactions, such as over-alkylation or dimerization.[7][10]

Troubleshooting Guides

This section provides detailed solutions to specific issues you may encounter during the synthesis of Rilpivirine intermediates.

Issue 1: Low Yield in the Synthesis of this compound (Intermediate B)

Question: My synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, a precursor to Intermediate B, results in a low yield and solidification of the reaction mixture. How can I optimize this?

Answer: This step, often a fusion reaction between 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile, is highly sensitive to temperature and reaction time. Solidification can occur at lower temperatures.[1]

  • Troubleshooting Strategy:

    • Temperature Staging: A staged temperature approach has been shown to be effective. Start the reaction at a lower temperature (e.g., 160 °C for 2 hours) and then increase it to a higher temperature (e.g., 180 °C for 4 hours) to drive the reaction to completion and improve the yield.[1][4]

    • Solvent-Free vs. Solvent: While this step is often performed as a solvent-free melt, high-boiling point solvents like N-methylpyrrolidone (NMP) or dimethoxyethane (DME) have also been used.[1][2] However, these solvents can be difficult to remove.[1] The optimized melting method avoids these issues.

    • Monitoring: Monitor the reaction progress to avoid prolonged heating, which may not significantly increase the yield and could lead to degradation.[1]

Question: The final chlorination step using POCl₃ to produce Intermediate B gives me a poor yield and impure product. What are the critical parameters?

Answer: The chlorination of the hydroxyl group on the pyrimidine ring is a critical step that can be challenging.

  • Troubleshooting Strategy:

    • Reagent Purity: Ensure the starting 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is pure and dry.

    • Temperature Control: Add the substrate to POCl₃ slowly, potentially at a reduced temperature (e.g., 0 °C), before heating to reflux. This helps control the initial exothermic reaction.[3]

    • Reaction Time: The reaction is typically fast (e.g., 1-3 hours at reflux). Over-extended reaction times can lead to side product formation.[3][11]

    • Work-up Procedure: The quenching step is crucial. Slowly and carefully pour the reaction mixture into crushed ice or ice-water to hydrolyze excess POCl₃.[3] The product often precipitates and can be isolated by filtration after neutralizing the solution.

Issue 2: Inefficient Final Coupling of Intermediates A and B

Question: The final reaction to synthesize Rilpivirine takes days and the yield is still below 70%. How can I significantly shorten the reaction time and improve the yield?

Answer: The traditional method of refluxing the intermediates in acetonitrile for over 60 hours is inefficient for lab-scale and industrial production.[1][4] Microwave-assisted synthesis has emerged as a superior alternative.

  • Troubleshooting Strategy:

    • Microwave Irradiation: Switching from conventional heating to microwave irradiation can dramatically reduce the reaction time from ~69 hours to just 90 minutes.[1][2]

    • Solvent Choice: Acetonitrile is an effective solvent for the microwave-assisted reaction. While NMP has also been used, it is a high-boiling point solvent that is difficult to remove.[1][5] Dioxane has been shown to be ineffective.[2]

    • Temperature Optimization: In a microwave reactor, an optimized temperature of 140 °C has been shown to provide a higher yield (around 71%) compared to the traditional reflux method (around 69%).[1][5]

Data Presentation: Reaction Optimization

Table 1: Optimization of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile Synthesis (Melt Method)

Temperature (°C) Time (h) Reported Yield (%) Observations
160 2 64 Reaction mixture solidified.[1][4]
180 6 70 -
190 6 70.2 -
200 6 ~70.2 No significant yield increase.[1][4]

| 160 then 180 | 2 then 4 | 70 | Optimal Condition. [1][4] |

Table 2: Comparison of Final Coupling Step: Conventional vs. Microwave Synthesis

Method Solvent Temperature (°C) Time Reported Yield (%)
Conventional Acetonitrile Reflux (~82°C) 69 h 68.6[1][4]
Conventional NMP 95 °C 17 h 71.4[1]
Microwave Acetonitrile 140 °C 90 min 71 [1][5]
Microwave NMP 100 °C 60 min 43[2]

| Microwave | Dioxane | 100 °C | 30 min | 0[2] |

Experimental Protocols

Protocol 1: Synthesis of this compound (Intermediate B)

This protocol involves two main steps: the synthesis of the hydroxy-pyrimidine precursor followed by chlorination.

Part A: Synthesis of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Combine 2-(methylthio)-4(3H)-pyrimidinone and p-aminobenzonitrile in a reaction vessel equipped for heating under an inert atmosphere.

  • Heat the mixture to 160 °C and maintain for 2 hours. The mixture may solidify.[1]

  • Increase the temperature to 180 °C and maintain for an additional 4 hours.[1]

  • Cool the reaction mixture. Add a small amount of N,N-dimethylformamide (DMF) to dissolve any residue.

  • Filter the mixture and wash the solid with acetonitrile.

  • Dry the resulting solid product under vacuum. A typical yield is around 70%.[1]

Part B: Chlorination to form Intermediate B

  • In a flask equipped with a reflux condenser, add phosphorus oxychloride (POCl₃).

  • Cool the POCl₃ to 0 °C in an ice bath.

  • Slowly add the 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile from Part A to the cooled POCl₃ with stirring.[3]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.[3]

  • After completion, cool the mixture to room temperature and reclaim the excess POCl₃ by distillation under reduced pressure.[11]

  • Very slowly and cautiously, add the residue to a beaker containing crushed ice/water. A large amount of solid will precipitate.

  • Adjust the pH of the aqueous suspension to 7-8 with a base (e.g., potassium carbonate solution).

  • Filter the solid, wash with water and then acetonitrile, and dry under vacuum to obtain the final product. A typical yield is around 89%.[1]

Visualized Workflows and Pathways

Troubleshooting_Workflow cluster_Plan Planning & Execution cluster_Analysis Analysis & Troubleshooting start Start Synthesis reagents 1. Check Reagent Purity & Stoichiometry start->reagents reaction 2. Run Reaction & Monitor (TLC/HPLC) reagents->reaction workup 3. Work-up & Isolation reaction->workup analysis 4. Analyze Crude Product (Yield, Purity, NMR, LCMS) workup->analysis problem Problem Identified? analysis->problem cause 5. Identify Potential Cause (Temp, Time, Catalyst, Solvent) problem->cause Yes end_node Synthesis Successful problem->end_node No optimize 6. Formulate Optimization Plan (Consult Guide) cause->optimize Re-run Experiment optimize->reaction Re-run Experiment

Caption: A general workflow for troubleshooting synthetic chemistry experiments.

Intermediate_B_Synthesis sm1 2-(Methylthio)-4(3H)-pyrimidinone fusion Fusion Reaction (160°C -> 180°C) sm1->fusion sm2 p-Aminobenzonitrile sm2->fusion precursor 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile chlorination Chlorination (POCl₃) precursor->chlorination product Intermediate B This compound fusion->precursor issue1 Issue: Low Yield & Solidification fusion->issue1 chlorination->product issue2 Issue: Impurities & Harsh Work-up chlorination->issue2

Caption: Synthesis pathway for Intermediate B, highlighting key problem areas.

Final_Coupling_Optimization cluster_conditions Reaction Conditions cluster_outcomes Outcomes start Intermediates A + B conv Conventional Heating (Reflux) start->conv mw Microwave Irradiation start->mw end Rilpivirine outcome_conv Time: ~69 hours Yield: ~69% conv->outcome_conv outcome_mw Time: 90 minutes Yield: ~71% mw->outcome_mw outcome_conv->end outcome_mw->end

Caption: Comparison of conventional vs. microwave-assisted final coupling reaction.

References

Technical Support Center: Optimization of Reaction Conditions for Chlorination of Pyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chlorination of the pyrimidine ring. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in pyrimidine chlorination reactions?

A1: The formation of byproducts is highly dependent on the specific substrate and reaction conditions. However, some of the most frequently encountered byproducts include:

  • Over-chlorinated pyrimidines: This occurs when more than the desired number of chlorine atoms are introduced onto the pyrimidine ring, especially when multiple positions are susceptible to chlorination (e.g., two hydroxyl groups).[1]

  • Hydrolysis products: The chlorinated product can react with water during the reaction or workup, leading to the conversion of the chloro group back to a hydroxyl group.[1]

  • Ring-opened or rearranged products: Under harsh conditions, such as high temperatures and the use of strong reagents, the pyrimidine ring itself can degrade.[1]

  • Chloramines: If the pyrimidine ring contains primary or secondary amino groups, N-Cl bonds can form.[1]

  • Solvent-related byproducts: In some cases, the solvent can participate in side reactions. For example, when using the Vilsmeier-Haack reagent (POCl₃/DMF), DMF can sometimes be incorporated into the final product.[1]

Q2: How does the choice of chlorinating agent impact the reaction?

A2: The selection of the chlorinating agent is a critical factor in the success of the reaction. Phosphorus oxychloride (POCl₃) is the most common and versatile reagent for converting hydroxy- and oxo-pyrimidines to their chloro-derivatives.[1] Other reagents like sulfuryl chloride (SO₂Cl₂) or phosgene (COCl₂) and its derivatives can also be employed.[1][2] The Vilsmeier reagent, formed from POCl₃ and DMF, is not only a chlorinating agent but can also act as a formylating agent for electron-rich heterocycles.[1][3][4][5][6][7] The reactivity of the chosen agent will influence the required reaction temperature and time, as well as the potential for side reactions.

Q3: What is the role of temperature in controlling selectivity?

A3: Temperature is a crucial parameter for controlling the selectivity of the chlorination reaction.

  • Higher Temperatures: Generally, increasing the temperature accelerates the reaction rate. However, it can also promote the formation of byproducts, including over-chlorination and degradation products. Typical temperatures for reactions with POCl₃ range from 80°C to 160°C.[1]

  • Lower Temperatures: Running the reaction at a lower temperature can enhance selectivity, for instance, favoring the formation of a monochlorinated product over a dichlorinated one. This, however, may lead to incomplete conversion or significantly longer reaction times.[1]

Q4: What is the function of adding a base to the reaction?

A4: For less reactive substrates, the addition of a tertiary amine base such as pyridine, N,N-diisopropylethylamine (DIPEA), or triethylamine (TEA) can accelerate the reaction.[1] The base can facilitate the generation of a more reactive intermediate, and in reactions using reagents like POCl₃, it acts as an acid scavenger, neutralizing acidic byproducts like HCl.[8]

Troubleshooting Guides

Problem 1: Significant over-chlorination is observed (e.g., obtaining 2,4-dichloropyrimidine when 2-chloro-4-hydroxypyrimidine is desired).

CauseSuggested Solution
Excess Chlorinating Agent Reduce the stoichiometry of the chlorinating agent. Using an equimolar amount of POCl₃ per hydroxyl group can significantly improve selectivity.[1]
High Reaction Temperature Lower the reaction temperature. Monitor the reaction progress carefully using techniques like TLC or LC-MS to identify the optimal temperature that favors the desired product.[1]
Prolonged Reaction Time Optimize the reaction time. Stop the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.[1]

Problem 2: The final product is contaminated with the hydrolyzed starting material (hydroxypyrimidine).

CauseSuggested Solution
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Ensure the starting material is fully soluble or well-suspended in the reaction mixture.[1]
Moisture Contamination Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.[1]
Hydrolysis During Workup Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., NaHCO₃ or Na₂CO₃ solution) with vigorous stirring.[1] This neutralizes acidic byproducts like HCl and phosphoric acid that can catalyze hydrolysis.[1] Extract the product immediately into an organic solvent.[1]

Problem 3: The reaction is sluggish or does not go to completion.

CauseSuggested Solution
Insufficient Activation For less reactive substrates, add a tertiary amine base like pyridine, DIPEA, or TEA to accelerate the reaction by helping to generate a more reactive intermediate.[1]
Low Temperature Gradually increase the reaction temperature while monitoring for the formation of byproducts. Some chlorinations may require heating in a sealed reactor to achieve sufficient temperatures (e.g., 140-160°C).[1]
Poor Solubility If the starting material has poor solubility, consider using a co-solvent. Be aware that the solvent may react with the chlorinating agent. Solvent-free conditions in a sealed reactor can also be an effective alternative.[1]

Experimental Protocols

Example Protocol: Large-Scale, Solvent-Free Chlorination of 2,4-Dihydroxypyrimidine (Uracil) using Equimolar POCl₃ [9]

This protocol is suitable for large-scale preparations and minimizes the use of excess reagents and solvents.

Materials:

  • 2,4-Dihydroxypyrimidine (Uracil)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Teflon-lined stainless steel reactor (autoclave)

  • Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Ethyl acetate (or other suitable extraction solvent)

Procedure:

  • Reactor Charging: To a 150 mL Teflon-lined stainless steel reactor, add the 2,4-dihydroxypyrimidine (0.3 moles).

  • Reagent Addition: In a fume hood, carefully add pyridine (0.3 moles), followed by phosphorus oxychloride (0.6 moles, corresponding to 1 equivalent per hydroxyl group).

  • Sealing: Securely close the reactor according to the manufacturer's instructions.

  • Heating: Place the reactor in a suitable heating mantle or oven and heat to 160°C for 2 hours.

  • Cooling: After the reaction is complete, turn off the heat and allow the reactor to cool completely to room temperature. Caution: Do not attempt to open the reactor while it is hot or pressurized.

  • Quenching: Once cooled, carefully open the reactor in a well-ventilated fume hood. Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice (~500 g) with vigorous stirring. This quenching process is highly exothermic.

  • Neutralization: While stirring, slowly add saturated Na₂CO₃ solution to the quenched mixture until the pH is adjusted to 8-9.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low Yield or High Impurity check_overchlorination Over-chlorination Observed? start->check_overchlorination check_hydrolysis Hydrolysis Product Present? check_overchlorination->check_hydrolysis No solution_overchlorination Reduce POCl3 Stoichiometry Lower Temperature Optimize Reaction Time check_overchlorination->solution_overchlorination Yes check_completion Incomplete Reaction? check_hydrolysis->check_completion No solution_hydrolysis Ensure Anhydrous Conditions Optimize Workup (Ice/Base Quench) check_hydrolysis->solution_hydrolysis Yes solution_incomplete Increase Temperature Add Tertiary Amine Base Consider Co-solvent or Solvent-free check_completion->solution_incomplete Yes end Successful Chlorination check_completion->end No solution_overchlorination->end solution_hydrolysis->end solution_incomplete->end

Caption: Troubleshooting workflow for pyrimidine chlorination.

Vilsmeier_Reagent_Formation cluster_reagents Reagent Formation cluster_reaction Chlorination Reaction DMF DMF (N,N-Dimethylformamide) Vilsmeier_Reagent Vilsmeier Reagent [(CH3)2N=CHCl]+Cl- DMF->Vilsmeier_Reagent POCl3 POCl3 (Phosphorus Oxychloride) POCl3->Vilsmeier_Reagent Chlorinated_Pyrimidine Chloropyrimidine Vilsmeier_Reagent->Chlorinated_Pyrimidine Pyrimidine Hydroxypyrimidine Pyrimidine->Chlorinated_Pyrimidine

Caption: Formation and reaction of the Vilsmeier reagent.

References

Minimizing impurity formation in 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low or Incomplete Conversion of Starting Materials

  • Question: My reaction shows a significant amount of unreacted 4-aminobenzonitrile and/or the chloropyrimidine starting material, even after extended reaction times. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion is a common issue and can stem from several factors, particularly when dealing with less reactive aryl chlorides.[1] The oxidative addition of the C-Cl bond to the palladium catalyst is often the rate-limiting step in cross-coupling reactions.[1] Here are the primary areas to investigate:

    • Catalyst and Ligand: The choice of catalyst and ligand is critical. Standard phosphine ligands like PPh₃ may be ineffective.[1] Consider using bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) or ferrocene-based ligands (e.g., Josiphos) which are better suited for activating C-Cl bonds.[1] Using a pre-catalyst, such as a G3 or G4 palladacycle, can also lead to a cleaner and more efficient formation of the active Pd(0) species.[1]

    • Reaction Temperature: These reactions often require elevated temperatures, typically in the range of 80-110 °C, to facilitate the challenging oxidative addition step.[1]

    • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.

    • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[1] If your starting materials are sensitive to strong bases, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[1]

Issue 2: Formation of a Major Impurity with a Higher Polarity (Lower Rf on TLC)

  • Question: I am observing a significant polar impurity in my reaction mixture, which I suspect is the corresponding hydroxy-pyrimidine derivative. How can I prevent its formation?

  • Answer: The formation of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is a common impurity, arising from the hydrolysis of the 4-chloro substituent.[2] This can occur due to the presence of water in the reaction mixture.

    • Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents. Ensure your reaction flask is thoroughly dried, and consider using molecular sieves to remove any trace amounts of water.

    • Purification of Starting Materials: Ensure that the 4,6-dichloropyrimidine starting material is free from any corresponding hydroxypyrimidine impurities.

    • Work-up Procedure: During the work-up, minimize contact with water, especially at elevated temperatures or under basic conditions which can promote hydrolysis.

Issue 3: Presence of a Non-polar Impurity, a Potential Dehalogenation Product

  • Question: My analysis shows a byproduct with a mass corresponding to the desired product minus chlorine. How can I minimize this hydrodehalogenation?

  • Answer: Hydrodehalogenation, the replacement of the chlorine atom with a hydrogen atom, is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] This can be exacerbated by the presence of trace water or impurities in the base.[1]

    • High-Purity Base: Use a high-purity, anhydrous base. Some batches of NaOtBu may contain sodium hydroxide or moisture which can contribute to this side reaction.[1]

    • Amine Stoichiometry: Using a slight excess of the amine coupling partner (e.g., 1.2-1.5 equivalents) can help to favor the desired amination pathway over the reduction pathway.[1]

    • Strictly Anhydrous Conditions: As with preventing hydrolysis, ensuring scrupulously dry reaction conditions is paramount.[1]

Issue 4: Formation of High Molecular Weight Impurities

  • Question: I am observing impurities with a mass that suggests dimerization or oligomerization of my starting materials. What could be the cause?

  • Answer: Dimerization can occur through self-coupling of the starting materials. For instance, bithiophene has been observed as a byproduct in Buchwald-Hartwig reactions.[3] While less common for aminobenzonitriles, under certain catalytic conditions, side reactions leading to dimers are possible.

    • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can influence the selectivity of the reaction. Screening different ligand systems may help to suppress unwanted side reactions.

    • Reaction Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions like dimerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common synthetic approaches involve the coupling of a 2-amino-4-chloropyrimidine precursor with a benzonitrile derivative, or the chlorination of a pyrimidin-4-ol intermediate. A widely used method is the Buchwald-Hartwig amination of 2,4-dichloropyrimidine with 4-aminobenzonitrile. Another common route involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃).[4]

Q2: What is the role of phosphorus oxychloride (POCl₃) in the synthesis, and what are the potential drawbacks?

A2: POCl₃ is a strong chlorinating agent used to convert the hydroxyl group of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile to the desired chloro group.[4] However, POCl₃ is a hazardous and corrosive reagent that can lead to the formation of phosphorous-containing byproducts, which can be difficult to remove.[5] Its use also presents environmental concerns.

Q3: Are there greener alternatives to using POCl₃ for the chlorination step?

A3: Yes, alternative methods are being developed to avoid the use of POCl₃. One such method involves a two-step protocol where 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile is first reacted with 4-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate. This intermediate then undergoes nucleophilic displacement with a chloride source.[4]

Q4: Which analytical techniques are most suitable for monitoring the reaction and identifying impurities?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis.

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of purity and impurity profiling.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information of the main product and impurities, aiding in their identification.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural elucidation of the final product and characterization of isolated impurities.[7]

Data Presentation

Table 1: Comparison of Synthetic Routes and Reported Yields

Synthetic RouteKey ReagentsTypical YieldReference
Chlorination with POCl₃4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, POCl₃85-95%[8]
Two-step tosylation/chlorination4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile, TsCl, TEA, Chloride sourceNot specified[4]
Buchwald-Hartwig Amination2,4-dichloropyrimidine, 4-aminobenzonitrile, Pd-catalyst, Ligand, Base60%[9]

Experimental Protocols

Protocol 1: Synthesis via Chlorination using POCl₃

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask under an inert atmosphere (e.g., argon).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent (e.g., acetonitrile or ethanol) to obtain the pure product.

Protocol 2: Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk flask, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃ or NaOtBu, 2.0 eq).

  • Reagent Addition: Add 2,4-dichloropyrimidine (1.0 eq) and 4-aminobenzonitrile (1.1 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the desired product.

Mandatory Visualization

Synthesis_Pathway cluster_route1 Chlorination Route cluster_route2 Buchwald-Hartwig Route A 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile B This compound A->B POCl3, 80-90°C C 2,4-Dichloropyrimidine E This compound C->E Pd-catalyst, Ligand, Base, 100°C D 4-Aminobenzonitrile D->E Pd-catalyst, Ligand, Base, 100°C

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Reaction Analysis (TLC, HPLC, LC-MS) incomplete_conversion Incomplete Conversion? start->incomplete_conversion polar_impurity Major Polar Impurity? incomplete_conversion->polar_impurity No solution1 Optimize: - Catalyst/Ligand - Temperature - Base - Inert Atmosphere incomplete_conversion->solution1 Yes nonpolar_impurity Major Non-polar Impurity? polar_impurity->nonpolar_impurity No solution2 Ensure Anhydrous Conditions: - Dry Solvents/Reagents - Careful Work-up polar_impurity->solution2 Yes other_impurity Other Impurities? nonpolar_impurity->other_impurity No solution3 Minimize Hydrodehalogenation: - High-Purity Base - Excess Amine - Anhydrous Conditions nonpolar_impurity->solution3 Yes end Product Meets Purity Specs other_impurity->end No solution4 Characterize Impurity (NMR, HRMS) Adjust Reaction Conditions: - Concentration - Catalyst System other_impurity->solution4 Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting decision tree for impurity analysis.

References

Addressing solubility challenges of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges associated with 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile in organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure, which includes a polar benzonitrile group and a heterocyclic pyrimidine ring, this compound is predicted to be soluble in polar aprotic solvents. It is anticipated to have limited solubility in non-polar and some polar protic solvents.

Q2: I am having trouble dissolving this compound in my chosen solvent. What are the initial troubleshooting steps?

If you are encountering solubility issues, consider the following initial steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. Polar aprotic solvents are generally the best starting point.

  • Purity of the Compound: Impurities can significantly impact solubility. Verify the purity of your compound.

  • Gentle Heating: Applying gentle heat (e.g., 30-40°C) can often increase the rate of dissolution. However, be cautious of potential degradation at higher temperatures.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Stirring/Agitation: Ensure adequate and continuous stirring to facilitate the dissolution process.

Q3: Can I use co-solvents to improve the solubility of this compound?

Yes, using a co-solvent system can be an effective strategy.[1][2] A small amount of a good solvent (e.g., DMSO or DMF) can be used to initially dissolve the compound, followed by the addition of a second, miscible solvent in which the compound is less soluble. This should be done gradually while monitoring for any precipitation.

Q4: Are there any chemical modification techniques to enhance solubility?

While direct chemical modification of the compound may not be feasible for most experimental setups, understanding its chemical nature can help. The amino group in the structure suggests that altering the pH of the solution might influence its solubility, particularly in protic solvents. However, for most organic solvent applications, this is less relevant. More advanced techniques like the formation of co-crystals or solid dispersions could be considered for formulation development.[3]

Troubleshooting Guide

This guide provides a systematic approach to address solubility challenges.

Problem: The compound is not dissolving in the selected solvent at the desired concentration.

Initial Assessment:

  • Visual Inspection: Is the compound completely insoluble, or is there partial dissolution? Are there suspended particles?

  • Concentration Check: Is the target concentration realistic for this compound in the chosen solvent? It is advisable to start with a lower concentration and gradually increase it.

Troubleshooting Steps:

  • Optimize Physical Dissolution Methods:

    • Increase Agitation: Switch from simple stirring to more vigorous agitation, such as vortexing or mechanical shaking.

    • Controlled Heating: Gently warm the solution in a water bath. Monitor the temperature closely to avoid solvent evaporation or compound degradation.

    • Sonication: Place the sample in an ultrasonic bath for short intervals (e.g., 5-10 minutes) to aid in the dispersion and dissolution of solid particles.

  • Re-evaluate Solvent Choice:

    • If using a non-polar or weakly polar solvent, switch to a polar aprotic solvent.

    • If solubility is still limited in a single solvent, consider a co-solvent system. Start by dissolving the compound in a minimal amount of a high-solubility solvent (e.g., DMSO) before adding the second solvent.

  • Particle Size Reduction (for bulk material):

    • If working with a larger quantity of solid material, reducing the particle size by grinding can increase the surface area available for solvation, thereby improving the dissolution rate.

Problem: The compound dissolves initially but then precipitates out of solution.

This phenomenon, often called "crashing out," can occur due to:

  • Supersaturation: The initial conditions (e.g., heating) may have allowed for the dissolution of more compound than is stable at ambient temperature.

  • Change in Solvent Composition: This is common when adding an anti-solvent (a solvent in which the compound is poorly soluble) to a stock solution.

  • Nucleation: The presence of impurities or scratches on the glassware can act as nucleation sites for precipitation.

Mitigation Strategies:

  • Slow Addition of Anti-solvent: When preparing a working solution from a concentrated stock, add the stock solution to the diluent (anti-solvent) slowly and with vigorous stirring.

  • Maintain a Lower Final Concentration: The final concentration in the mixed solvent system may need to be lower than the solubility limit in the pure, good solvent.

  • Filter the Solution: After initial dissolution, filtering the solution through a syringe filter can remove any undissolved microparticles that could act as nucleation sites.

Data Presentation

Due to the limited availability of precise quantitative solubility data in the public domain, the following table provides an estimated solubility profile for this compound based on its chemical properties and the behavior of structurally similar compounds. These values should be considered as a guide and experimentally verified.

Organic SolventSolvent TypePredicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Tetrahydrofuran (THF)Polar AproticModerate
AcetonePolar AproticModerate to Low
Acetonitrile (ACN)Polar AproticLow
MethanolPolar ProticLow
EthanolPolar ProticLow
Dichloromethane (DCM)Non-polarVery Low / Insoluble
TolueneNon-polarVery Low / Insoluble
HexaneNon-polarInsoluble

Experimental Protocols

Protocol 1: Determination of Approximate Solubility (Shake-Flask Method)

This protocol provides a standard method to experimentally determine the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the compound to a vial containing a known volume of the solvent (e.g., 1 mL). An excess is ensured when undissolved solid remains.

    • Seal the vial tightly to prevent solvent evaporation.

    • Agitate the vial at a constant temperature (e.g., 25°C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculation of Solubility:

    • Calculate the original concentration in the supernatant, which represents the solubility of the compound in that solvent at the specified temperature. Express the result in mg/mL or Molarity.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Solubility Issue Identified check_solvent Is the solvent appropriate? (e.g., polar aprotic) start->check_solvent change_solvent Select a more suitable solvent (e.g., DMSO, DMF) check_solvent->change_solvent No optimize_physical Optimize Physical Methods (Heat, Sonicate, Agitate) check_solvent->optimize_physical Yes change_solvent->optimize_physical check_dissolution Does the compound dissolve? optimize_physical->check_dissolution co_solvent Consider a co-solvent system check_dissolution->co_solvent No success Solubility Achieved check_dissolution->success Yes co_solvent->check_dissolution failure Consult further literature or consider chemical modification co_solvent->failure

Caption: Troubleshooting workflow for solubility issues.

G cluster_1 Factors Affecting Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions solubility Solubility of this compound polarity_solute High Polarity (Benzonitrile & Pyrimidine) solubility->polarity_solute crystal_lattice Crystal Lattice Energy solubility->crystal_lattice polarity_solvent Solvent Polarity solubility->polarity_solvent h_bonding Hydrogen Bonding Capacity solubility->h_bonding temperature Temperature solubility->temperature pressure Pressure (minor effect) solubility->pressure polarity_solute->polarity_solvent "Like Dissolves Like"

Caption: Key factors influencing solubility.

References

Alternative synthesis routes to avoid highly toxic reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Alternative Synthesis Routes. This resource is designed for researchers, scientists, and drug development professionals seeking to replace highly toxic reagents with safer, more environmentally friendly alternatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

General FAQs

Q1: Why should our lab consider replacing highly toxic reagents?

A1: Replacing highly toxic reagents is a critical aspect of modernizing chemical synthesis and adhering to the principles of green chemistry.[1][2][3] The primary motivations include:

  • Enhanced Safety: Reducing the risk of acute and chronic health problems for laboratory personnel.[3]

  • Environmental Protection: Minimizing the release of hazardous substances into the environment.[1][4]

  • Regulatory Compliance: Adhering to increasingly stringent safety and environmental regulations.

  • Economic Benefits: In some cases, greener alternatives can lead to cost savings through reduced waste disposal costs and simpler handling procedures.[1]

Q2: What are the general challenges when switching to greener alternatives?

A2: While the benefits are significant, transitioning to alternative reagents can present some challenges:

  • Lower Reactivity: Some greener alternatives may be less reactive than their traditional counterparts, potentially requiring higher temperatures, longer reaction times, or the use of catalysts.[5]

  • Different Reaction Conditions: Optimization of reaction parameters such as solvent, temperature, and catalyst is often necessary.

  • Work-up and Purification: The physical properties of alternative reagents and byproducts may necessitate different work-up and purification procedures.[6]

  • Cost: While some greener alternatives are cost-effective, others may have a higher initial purchase price.[5]

Alternative to Dimethyl Sulfate (DMS): Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is a versatile and environmentally benign alternative to the highly toxic and carcinogenic dimethyl sulfate (DMS) for methylation reactions.[5]

Comparative Data: Dimethyl Sulfate vs. Dimethyl Carbonate
FeatureDimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity Highly toxic, corrosive, suspected carcinogenLow toxicity, biodegradable
Reactivity HighLower, often requires catalysts and higher temperatures
Byproducts Inorganic salts (e.g., sodium sulfate)Methanol and CO2 (in some cases)
Typical Reaction Temp. Room temperature to moderate heating90°C - 200°C
Selectivity Can lead to over-methylationHigh selectivity for mono-methylation
Troubleshooting Guide: Methylation with DMC
IssuePotential CauseSuggested Solution
Low or no conversion 1. Inactive or insufficient catalyst.2. Reaction temperature is too low.3. Insufficient reaction time.1. Screen different catalysts (e.g., K2CO3, DBU, zeolites). Ensure the catalyst is dry and of appropriate grade.2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.3. Extend the reaction time. Monitor the reaction progress by TLC or GC/MS.
Low Yield 1. Suboptimal DMC to substrate ratio.2. Poor mixing in a heterogeneous reaction.3. Catalyst deactivation.1. Increase the molar excess of DMC.2. Ensure vigorous stirring to facilitate contact between reactants and the solid catalyst.3. In some cases, the catalyst may need to be refreshed or a more robust catalyst chosen.
Formation of side products (e.g., carboxymethylation) 1. Reaction temperature is too high.2. Incorrect choice of catalyst.1. Optimize the temperature to favor methylation over other reaction pathways.2. Select a catalyst known to favor methylation for the specific substrate.
Experimental Protocol: O-Methylation of a Phenol using DMC

This protocol describes the O-methylation of a generic phenol using dimethyl carbonate with potassium carbonate as a base.

Materials:

  • Phenol derivative (1.0 eq)

  • Dimethyl carbonate (DMC) (10-20 eq)

  • Potassium carbonate (K2CO3), anhydrous powder (1.5-2.0 eq)

  • Solvent (e.g., DMF, NMP, or neat DMC)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol, anhydrous potassium carbonate, and the solvent (if not using neat DMC).

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to 120-160°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.[7]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of solvent.

  • Remove the solvent and excess DMC from the filtrate under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Expected Yield: Yields can be excellent, often in the range of 95-99%, depending on the substrate and reaction conditions.[7][8]

Logical Workflow for DMC Methylation

dmc_workflow Decision Workflow for DMC Methylation start Substrate Amenable to Methylation? select_reagent Consider DMC as a 'Green' Alternative to DMS start->select_reagent check_reactivity Is the substrate highly reactive? select_reagent->check_reactivity mild_conditions Use mild conditions: - Lower temperature (90-120°C) - Weaker base (e.g., K2CO3) check_reactivity->mild_conditions Yes harsher_conditions Use more forcing conditions: - Higher temperature (120-180°C) - Stronger base (e.g., DBU) - Consider a catalyst check_reactivity->harsher_conditions No run_reaction Perform Reaction mild_conditions->run_reaction harsher_conditions->run_reaction troubleshoot Troubleshoot: - Low conversion? - Side products? run_reaction->troubleshoot optimize Optimize: - Catalyst screening - Temperature adjustment - Time extension troubleshoot->optimize Yes success Successful Methylation troubleshoot->success No optimize->run_reaction triphosgene_safety Key Safety Protocols for Triphosgene start Handling Triphosgene fume_hood Work exclusively in a certified chemical fume hood. start->fume_hood ppe Wear appropriate PPE: - Double gloves (nitrile over vinyl) - Safety goggles and face shield - Flame-resistant lab coat start->ppe inert_atmosphere Handle under an inert atmosphere (N2 or Ar) to prevent hydrolysis. start->inert_atmosphere phosgene_detector Use a phosgene detector in the vicinity of the reaction. fume_hood->phosgene_detector quench_setup Have a quench solution (e.g., aqueous ammonia, isopropanol) readily available. fume_hood->quench_setup waste_disposal Dispose of all waste and contaminated materials as hazardous phosgene waste. quench_setup->waste_disposal syn_dihydroxylation Syn-Dihydroxylation of an Alkene alkene Alkene R-CH=CH-R intermediate Cyclic Manganate Ester Intermediate alkene->intermediate [3+2] cycloaddition reagents {Reagents | 1. Cold, dilute, basic KMnO₄ 2. H₂O} diol cis-Diol R-CH(OH)-CH(OH)-R intermediate->diol Hydrolysis

References

Technical Support Center: Purification of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of high-purity 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Dehalogenation byproducts: Formation of 4-((Pyrimidin-2-yl)amino)benzonitrile where the chlorine atom is replaced by hydrogen.

  • Dimerization products: Impurities formed through the coupling of two molecules of the target compound or its precursors.

  • Unreacted starting materials: Residual 4-aminobenzonitrile and 2,4-dichloropyrimidine or other precursors from the synthesis.

  • Positional isomers: If the synthesis is not well-controlled, isomers of the desired product may form.

  • Residual solvents: Solvents used in the synthesis or work-up, such as toluene, acetonitrile, or DMF, may be present in the crude product.

Q2: What is the recommended initial purification strategy for this compound?

A2: Recrystallization is often the most effective and scalable first-pass purification method for this compound. Acetonitrile is a commonly used solvent for this purpose and can yield high-purity material (>99%).[1][2]

Q3: When should I consider using column chromatography?

A3: Column chromatography is recommended when recrystallization fails to remove closely related impurities or when multiple impurities are present. It is particularly useful for separating compounds with different polarities.

Q4: Can preparative HPLC be used for purification?

A4: Yes, preparative High-Performance Liquid Chromatography (HPLC) can be employed to achieve very high purity, especially for small-scale purifications or when separating difficult-to-resolve impurities.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Compound does not dissolve in hot solvent. Insufficient solvent volume or inappropriate solvent.Gradually add more hot solvent until the compound dissolves. If a large volume is required, consider a different solvent or a solvent mixture.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Ensure a slow cooling rate.
No crystals form upon cooling. The solution is not sufficiently saturated, or crystallization requires initiation.Evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product. The compound has significant solubility in the cold solvent, or too much solvent was used.Ensure the solution is cooled to a low temperature (e.g., in an ice bath) to minimize solubility. Use the minimum amount of hot solvent necessary for dissolution.
Product purity does not improve significantly. Impurities have similar solubility profiles to the product.Consider a different recrystallization solvent or an alternative purification method like column chromatography.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of the desired compound from impurities. Inappropriate eluent system (polarity is too high or too low).Optimize the eluent system by performing Thin Layer Chromatography (TLC) first. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of ~0.3 for the target compound.
The compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. A small amount of methanol can be added to significantly increase polarity if necessary.
The compound elutes too quickly (with the solvent front). The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate system.
Streaking or tailing of the compound band. The compound is interacting too strongly with the silica gel, or the column is overloaded.Add a small amount of a modifier to the eluent (e.g., 0.5% triethylamine for basic compounds). Ensure the amount of crude material loaded is appropriate for the column size.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of acetonitrile and heat the mixture to reflux with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold acetonitrile to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Expected Purity: >99% (as determined by HPLC).[1][2]

Protocol 2: Silica Gel Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent system should provide a retention factor (Rf) of approximately 0.3 for the target compound.

  • Column Packing: Prepare a silica gel column using the chosen eluent system.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude material onto a small amount of silica gel.

  • Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, may be necessary to separate multiple components.

  • Fraction Collection: Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: Preparative HPLC

For achieving the highest purity, a preparative HPLC method can be developed. The following are suggested starting parameters that will likely require optimization:

  • Column: A reversed-phase C18 column is a suitable starting point.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid, can be effective.

    • Example Gradient: Start with a higher percentage of A and gradually increase the percentage of B over the run.

  • Flow Rate: The flow rate will depend on the column dimensions.

  • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Injection: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or a mixture of acetonitrile and water.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization (Acetonitrile) Crude->Recrystallization PureProduct High-Purity Product (>99%) Recrystallization->PureProduct Purity Met ImpureProduct Insufficient Purity Recrystallization->ImpureProduct Purity Not Met ColumnChromatography Column Chromatography (Hexane/Ethyl Acetate) ColumnChromatography->PureProduct Purity Met ImpureProduct2 Further Purification Needed ColumnChromatography->ImpureProduct2 Purity Not Met PrepHPLC Preparative HPLC (C18, ACN/Water) PrepHPLC->PureProduct Purity Met ImpureProduct->ColumnChromatography ImpureProduct2->PrepHPLC

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem Issue Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes LowPurity Purity Still Low Problem->LowPurity Yes Solution1 Concentrate Solution & Induce Crystallization NoCrystals->Solution1 Solution2 Slow Cooling Rate & Consider Co-solvent OilingOut->Solution2 Solution3 Try Different Solvent or Column Chromatography LowPurity->Solution3

Caption: Troubleshooting logic for recrystallization issues.

References

How to prevent degradation of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile to prevent its degradation. It includes frequently asked questions (FAQs), a troubleshooting guide for identifying potential degradation, and a detailed experimental protocol for stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: For long-term storage, refrigeration at 2-8°C is advised.[1][2] For shorter periods, storage at room temperature is acceptable.[3]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.[3]

  • Light: Keep the compound in a dark place, protected from light, to prevent photodegradation.[3][4]

  • Moisture: Store in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[4] It is advisable to store the compound in a desiccator.

Q2: What substances are incompatible with this compound?

A2: Avoid storing this compound with strong oxidizing agents and strong acids or bases, as these can promote degradation.[4]

Q3: How should I handle the compound during experiments to minimize degradation?

A3: When handling the compound, minimize its exposure to ambient air, light, and moisture. Use the compound promptly after weighing and opening the container. For preparing solutions, use anhydrous solvents and consider purging the solution with an inert gas.

Troubleshooting Guide

If you suspect that your sample of this compound has degraded, consult the following guide.

Issue: Reduced purity or presence of unexpected peaks in analytical data (e.g., HPLC, LC-MS).

Potential Causes and Solutions:

  • Hydrolysis: The chloro group on the pyrimidine ring is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of a hydroxypyrimidine derivative.

    • Confirmation: Check for a new peak in your chromatogram with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

    • Prevention: Ensure the compound is stored in a dry environment, preferably in a desiccator, and handle it quickly to minimize exposure to atmospheric moisture. Use anhydrous solvents for your experiments.

  • Oxidation: The secondary amine linkage and the benzonitrile ring can be susceptible to oxidation, leading to various degradation products.

    • Confirmation: Look for peaks in your mass spectrometry data corresponding to the addition of oxygen atoms to the molecule.

    • Prevention: Store the compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light. When preparing solutions, consider using de-gassed solvents.

  • Photodegradation: Exposure to UV or ambient light can induce degradation.

    • Confirmation: Compare the purity of a sample that has been exposed to light with a sample that has been kept in the dark.

    • Prevention: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

Hypothetical Degradation Pathway

Based on the chemical structure, two primary degradation pathways are plausible: hydrolysis and oxidation.

DegradationPathway cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway A This compound B 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile A->B H₂O (Moisture) C Oxidized Derivatives A->C O₂ / Light (Air/Light Exposure)

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting Decision Tree

TroubleshootingTree start Suspected Degradation check_storage Were storage conditions ideal? (Cool, dark, dry, inert atmosphere) start->check_storage improper_storage Improper Storage check_storage->improper_storage No check_handling Were handling procedures appropriate? (Minimal exposure to air/light/moisture) check_storage->check_handling Yes improper_handling Improper Handling check_handling->improper_handling No analyze_data Analyze analytical data (HPLC, LC-MS) check_handling->analyze_data Yes hydrolysis_peak Mass peak corresponding to -Cl -> -OH? analyze_data->hydrolysis_peak oxidation_peak Mass peak corresponding to +O or +O₂? hydrolysis_peak->oxidation_peak No hydrolysis_cause Likely Hydrolysis hydrolysis_peak->hydrolysis_cause Yes oxidation_cause Likely Oxidation/Photodegradation oxidation_peak->oxidation_cause Yes other_issue Consider other sources of contamination or analytical error. oxidation_peak->other_issue No

Caption: Troubleshooting decision tree for identifying the cause of degradation.

Quantitative Data Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (long-term)[1][2]Slows down chemical reactions, including degradation.
Room Temperature (short-term)[3]Acceptable for immediate or near-term use.
Atmosphere Inert gas (e.g., Argon, Nitrogen)[3]Prevents oxidation.
Light Protected from light (dark place)[3][4]Prevents photodegradation.
Moisture Tightly sealed container, desiccated[4]Prevents hydrolysis of the chloropyrimidine group.

Experimental Protocol: Stability Testing

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the stability of the compound under heat, light, acid, base, and oxidative stress.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Calibrated pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Forced Degradation Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve a portion in acetonitrile to the stock solution concentration before analysis.

    • Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze all samples, including a control sample (untreated stock solution), by a validated stability-indicating HPLC or LC-MS method.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the control sample.

    • Identify and quantify the degradation products.

    • Determine the percentage of degradation in each condition.

Experimental Workflow

ExperimentalWorkflow start Start: Stability Testing prep_stock Prepare 1 mg/mL Stock Solution in Acetonitrile start->prep_stock stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acid Hydrolysis (1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H₂O₂, RT) stress_conditions->oxidation thermal Thermal Stress (Solid, 60°C) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sample_prep Sample Preparation (Neutralization, Dilution) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep analysis Analyze by HPLC / LC-MS sample_prep->analysis data_eval Data Evaluation (Compare to Control, Quantify Degradants) analysis->data_eval end End: Stability Profile data_eval->end

Caption: Workflow for the forced degradation study of this compound.

References

Technical Support Center: Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent method is the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent like phosphorus oxychloride (POCl₃). An alternative approach is the palladium-catalyzed Buchwald-Hartwig amination, coupling 4-aminobenzonitrile with a suitable chloropyrimidine derivative.

Q2: What are the typical impurities observed in the synthesis?

A2: Common impurities include:

  • Dehalogenation byproducts: Formation of 4-((pyrimidin-2-yl)amino)benzonitrile due to incomplete chlorination or reductive dehalogenation.[1]

  • Dimerization products: Ullmann-type coupling can lead to the formation of dimeric impurities, especially at higher temperatures.[1]

  • Hydrolysis product: Residual water or aqueous work-up can lead to the hydrolysis of the chloro group back to a hydroxyl group, regenerating the starting material.

  • Residual Solvents: Solvents used in the reaction or purification, such as acetonitrile or DMF, may be present in the final product.[1]

Q3: What are the recommended storage conditions for this compound?

A3: It is recommended to store the compound in a cool, dry place, away from moisture and strong oxidizing agents.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and extend the reaction time if the starting material is still present. A typical duration for the POCl₃ chlorination is 6-8 hours.[1] - Increase Reaction Temperature: Gradually increase the temperature. For the POCl₃ method, a temperature of 70-90°C is common.[1] However, be cautious as higher temperatures can promote side reactions. - Check Reagent Quality: Ensure the purity and reactivity of the chlorinating agent (e.g., POCl₃) and starting material.
Side Reaction Formation - Optimize Temperature: Lowering the reaction temperature can minimize the formation of dimeric byproducts from Ullmann-type coupling. - Control Stoichiometry: Use the optimal molar ratio of reactants. For the POCl₃ chlorination, a substrate to POCl₃ ratio of 1:3 is often used.[1]
Product Loss During Work-up - Anhydrous Conditions: Ensure all glassware is dry and use anhydrous solvents to prevent hydrolysis of the product back to the starting material. - Careful pH Adjustment: During aqueous work-up, carefully control the pH to avoid product degradation.
Problem 2: Presence of Significant Impurities

Side Reaction Troubleshooting

ImpurityMitigation Strategy
Dimer (from Ullmann Coupling) Maintain a lower reaction temperature (e.g., 70°C) to disfavor this bimolecular reaction. The formation of this byproduct is more likely at elevated temperatures.[1]
Hydrolysis Product Conduct the reaction under strictly anhydrous conditions. During work-up, use cold water or ice for quenching and minimize the contact time with the aqueous phase.
Dehalogenation Product Ensure a sufficient amount of the chlorinating agent is used. If using a palladium-catalyzed reaction, ensure the system is free of reducing agents.

Experimental Protocols

Protocol 1: Synthesis via POCl₃ Chlorination

This protocol is adapted from established procedures for the chlorination of hydroxypyrimidines.

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene (anhydrous)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or Ethyl Acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile (1 equivalent) in anhydrous toluene.

  • Slowly add phosphorus oxychloride (3 equivalents) to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 70°C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 7-8.

  • Extract the product with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., THF/water or dioxane/water).

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent (e.g., THF or dioxane).

  • Slowly add hot water until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold solvent, and dry under vacuum.

Data Presentation

Table 1: Reaction Conditions for POCl₃ Chlorination and Corresponding Yields

ParameterConditionReported Yield of Main Product
Molar Ratio (Substrate:POCl₃) 1:368-72%[1]
Temperature 70°C68-72%[1]
Duration 6-8 hours68-72%[1]

Table 2: Troubleshooting Guide with Quantitative Impact (Illustrative)

ProblemPotential CauseParameter ChangeExpected Outcome
High Dimer ImpurityHigh TemperatureDecrease temperature from 90°C to 70°CReduction in dimer formation
High Hydrolysis ImpurityWater in ReactionUse anhydrous solvents and reagentsReduction in hydrolysis product
Incomplete ReactionInsufficient TimeIncrease reaction time from 4h to 8hIncreased conversion to product

Visualizations

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions A 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile B This compound A->B POCl₃, 70°C C Dimerization Product B->C High Temperature D Hydrolysis Product B->D Presence of Water E Dehalogenation Product B->E Reductive Conditions

Caption: Main synthesis pathway and potential side reactions.

G cluster_workflow Troubleshooting Workflow Start Low Yield or High Impurity Analyze Analyze Reaction Mixture (TLC, LC-MS) Start->Analyze Identify Identify Major Issue Analyze->Identify Incomplete Incomplete Reaction? Identify->Incomplete SideReaction Side Reactions? Identify->SideReaction Incomplete->SideReaction No OptimizeTime Increase Time/Temp Incomplete->OptimizeTime Yes OptimizeTemp Lower Temperature SideReaction->OptimizeTemp Dimer OptimizeConditions Check Anhydrous Conditions SideReaction->OptimizeConditions Hydrolysis Purify Purify Product OptimizeTime->Purify OptimizeTemp->Purify OptimizeConditions->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered when optimizing catalyst loading in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction?

A typical starting palladium catalyst loading for many cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, with aryl iodides or bromides is in the range of 1-5 mol %.[1] For initial screening experiments with a new substrate, a loading of 2-3 mol % is often a reasonable starting point.[1] However, for more challenging substrates, like aryl chlorides, or when using less active catalyst systems, a higher initial loading might be necessary.[2][3]

Q2: How does catalyst loading impact the reaction outcome?

Catalyst loading directly influences the reaction rate, yield, and overall efficiency.[1]

  • Higher Loading: Can lead to faster reaction times and higher conversion. However, it also increases costs and the amount of residual palladium in the product, which is a significant concern in pharmaceutical applications.[1][4]

  • Lower Loading: Is more cost-effective and environmentally friendly but may result in incomplete conversion or require longer reaction times.[1]

The goal of optimization is to find the minimum amount of catalyst that provides a satisfactory yield in a reasonable timeframe.[1]

Q3: What are the common signs of catalyst deactivation?

Signs of catalyst deactivation include:

  • A stalled or sluggish reaction where product formation ceases before the starting material is fully consumed.[1][5]

  • The formation of palladium black, which is insoluble palladium(0) that has precipitated out of solution.[1]

  • An increase in side products resulting from competing reactions like hydrodehalogenation or homocoupling.[2][6]

Q4: Why is my reaction yield low despite using a high catalyst loading?

High catalyst loading does not always guarantee a high yield. Several factors could be at play:

  • Catalyst Poisoning: Certain functional groups on the substrates or impurities in the reagents can act as strong ligands and irreversibly bind to the metal center, inhibiting catalysis.[6] For example, the nitrogen atom in pyridine-containing substrates can coordinate strongly to the palladium center and deactivate it.[6]

  • Inefficient Pre-catalyst Activation: If a Pd(II) pre-catalyst is used, its reduction to the active Pd(0) species might be inefficient, leading to lower catalytic activity.[7]

  • Sub-optimal Reaction Conditions: Other parameters like temperature, solvent, base, or ligand choice may be the limiting factors rather than the amount of catalyst.[8]

  • Substrate Decomposition: The starting materials or product may not be stable under the reaction conditions, leading to degradation and lower isolated yields.

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low to no conversion of your starting materials, follow this troubleshooting workflow.

Troubleshooting Workflow for Low Conversion

LowConversion cluster_reagents Reagent Checks cluster_setup Setup Checks Start Low or No Product CheckReagents 1. Verify Reagent Quality & Purity Start->CheckReagents CheckSetup 2. Inspect Reaction Setup CheckReagents->CheckSetup Reagents OK Reagent1 Fresh Catalyst/Ligand? CheckReagents->Reagent1 Reagent2 Anhydrous/Degassed Solvent? CheckReagents->Reagent2 Reagent3 High-Purity Base? CheckReagents->Reagent3 OptimizeConditions 3. Optimize Reaction Conditions CheckSetup->OptimizeConditions Setup OK Setup1 Inert Atmosphere (Ar/N2)? CheckSetup->Setup1 Setup2 Adequate Stirring? CheckSetup->Setup2 Setup3 Correct Temperature? CheckSetup->Setup3 ScreenCatalyst 4. Screen Catalyst System OptimizeConditions->ScreenCatalyst Still Low Yield Success Improved Yield ScreenCatalyst->Success Optimization Successful CatalystDeactivation Start Catalyst Deactivation (e.g., Pd Black) UsePrecatalyst 1. Use a Well-Defined Pre-catalyst Start->UsePrecatalyst ChangeLigand 2. Employ Bulky, Electron-Rich Ligands UsePrecatalyst->ChangeLigand EnsureInert 3. Ensure Rigorous Inert Conditions ChangeLigand->EnsureInert LowerTemp 4. Lower Reaction Temperature EnsureInert->LowerTemp Success Stable Catalytic System LowerTemp->Success ScreeningWorkflow cluster_prep Preparation cluster_rxn Reaction Setup cluster_analysis Analysis Prep1 Prepare Stock Solutions: - Limiting Reagent - Excess Reagent - Base Rxn2 Add Reagent & Base Stock Solutions Prep1->Rxn2 Prep2 Prepare Catalyst Stock Solution (e.g., Pd Pre-catalyst + Ligand) Rxn3 Add Catalyst Stock Solution to Each Vial Prep2->Rxn3 Rxn1 Array of Vials (e.g., 0.5, 1, 2, 4 mol%) Rxn1->Rxn2 Rxn2->Rxn3 Rxn4 Seal, Purge with Inert Gas, and Heat with Stirring Rxn3->Rxn4 Analysis1 Monitor by TLC/LC-MS/GC-MS at Timed Intervals Rxn4->Analysis1 Analysis2 Quench Reactions Analysis1->Analysis2 Analysis3 Analyze Yield/ Conversion vs. Loading Analysis2->Analysis3

References

Validation & Comparative

Validating the Structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data to validate the chemical structure of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral characteristics with those of analogous structures, researchers can unequivocally confirm its identity and purity. This document outlines the expected spectroscopic signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, supported by detailed experimental protocols.

Spectroscopic Data Comparison

The validation of this compound's structure relies on the unique electronic environments of its constituent atoms, which are probed by various spectroscopic techniques. Below is a comparative summary of the expected and observed spectral data for the target molecule and its structural analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electron density around the protons, while the splitting patterns reveal adjacent proton interactions.

CompoundAr-H (benzonitrile) Chemical Shift (δ, ppm)Pyrimidine-H Chemical Shift (δ, ppm)Other Protons (δ, ppm)
This compound 7.12–8.18 (m)7.12–8.18 (m)-
4-Aminobenzonitrile[1][2]6.65 (d), 7.38 (d)-4.3 (s, -NH₂)
4-Chlorobenzonitrile[3]7.47 (d), 7.61 (d)--
2,4-Dichloropyrimidine-7.5 (d), 8.6 (d)-

Note: Detailed peak assignments for this compound are often found in Certificates of Analysis from suppliers.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

CompoundC-CN (benzonitrile) Chemical Shift (δ, ppm)Ar-C (benzonitrile) Chemical Shift (δ, ppm)Pyrimidine-C Chemical Shift (δ, ppm)
This compound ~118~105, ~122, ~134, ~145~111, ~158, ~161
Benzonitrile[4]118.7112.9, 129.2, 132.3, 133.0-
4-Chlorobenzonitrile[3]117.9110.7, 129.6, 133.3, 139.4-
2,4-Dichloropyrimidine--121.5, 153.0, 160.5

Note: The predicted values for this compound are based on the analysis of its structural components.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups within a molecule by their characteristic vibrational frequencies.

CompoundC≡N Stretch (cm⁻¹)N-H Stretch (cm⁻¹)C-Cl Stretch (cm⁻¹)Aromatic C=C & C=N Stretch (cm⁻¹)
This compound ~2220-2230~3300-3400~700-800~1500-1600
4-Aminobenzonitrile[5]~2215~3350, ~3450-~1600
4-Chlorobenzonitrile[6]~2230-~750~1590
2,4-Dichloropyrimidine[7]--~700, ~800~1550, ~1580
Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the structure through fragmentation patterns. The molecular formula of this compound is C₁₁H₇ClN₄, with a molecular weight of 230.65 g/mol .[8][9][10][11]

CompoundMolecular Ion (m/z) [M]⁺Key Fragmentation Patterns
This compound 230/232 (isotope pattern for 1 Cl)Loss of Cl, loss of HCN from the benzonitrile moiety
4-Aminobenzonitrile[5]118Loss of HCN
4-Chlorobenzonitrile[6]137/139 (isotope pattern for 1 Cl)Loss of Cl
2,4-Dichloropyrimidine148/150/152 (isotope pattern for 2 Cl)Stepwise loss of Cl atoms

A characteristic ESI-MS peak for this compound is observed at m/z 231.2 [M+H]⁺.[9]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on meticulous sample preparation and instrument operation. The following are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is completely dissolved; gentle warming or sonication may be applied if necessary.

  • Filter the solution if any particulate matter is present to avoid compromising the spectral resolution.

2. Data Acquisition (¹H and ¹³C NMR):

  • The instrument is typically a 400 MHz or higher field NMR spectrometer.[12]

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are typically required. The spectral width is generally set to 200-250 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

  • Solid Sample (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a transparent pellet using a hydraulic press.

  • Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. Apply pressure using the instrument's clamp to ensure good contact.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Place the sample in the instrument and collect the sample spectrum.

  • The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

  • For Electrospray Ionization (ESI), the addition of a small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.

2. Data Acquisition:

  • The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • For ESI, the sample solution is passed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce gas-phase ions.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

  • High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for validating a chemical structure using spectroscopy and a conceptual signaling pathway where a derivative of the title compound might act.

G cluster_0 Chemical Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation synthesis Synthesis of This compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms data_analysis Spectral Data Analysis & Peak Assignment nmr->data_analysis ftir->data_analysis ms->data_analysis comparison Comparison with Reference Data & Alternatives data_analysis->comparison validation Structure Confirmation comparison->validation

Caption: Workflow for spectroscopic structure validation.

G cluster_0 Conceptual Signaling Pathway ligand Pyrimidine Derivative (Drug Candidate) receptor Target Protein (e.g., Kinase) ligand->receptor Binding & Inhibition substrate Substrate receptor->substrate Catalysis product Phosphorylated Substrate substrate->product response Cellular Response product->response

Caption: Conceptual drug-target interaction pathway.

References

Navigating the Synthesis of a Key Pharmaceutical Intermediate: A Comparative Analysis of Routes to 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in the production of antiviral medications such as the non-nucleoside reverse transcriptase inhibitor Rilpivirine, has been approached through various chemical strategies.[1][2][3] This guide provides a comparative analysis of different synthetic routes, offering researchers and drug development professionals a comprehensive overview of the methodologies, supported by experimental data, to inform their selection of the most suitable pathway.

Comparative Analysis of Synthetic Routes

Several distinct methods for the synthesis of this compound have been documented, each presenting a unique balance of yield, reaction conditions, and starting materials. The primary approaches include a conventional route involving phosphorus oxychloride, a microwave-assisted method, a sequential tosylation-chlorination reaction, and multi-step syntheses from different precursors.

Synthetic RouteStarting MaterialsKey ReagentsReaction ConditionsYield (%)Purity (%)
Conventional Route 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrilePhosphorus oxychloride (POCl₃), Toluene70°C, 6-8 hours68-72>98[2]
Microwave-Assisted Synthesis 4-aminobenzonitrile, 4,6-dichloropyrimidineNone (solvent-free)150°C, 20 minutes, 300 W89Not specified
Tosylation-Chlorination 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile4-toluenesulfonyl chloride (TsCl), Triethylamine (TEA), AcetonitrileNot specified85-90Not specified
Multi-step from 4-aminobenzonitrile 4-aminobenzonitrileMononitrile amine, Oxyethyl group methene dimethyl malonate, POCl₃Multi-step processNot specifiedNot specified
One-pot from 4-aminobenzamide 4-aminobenzamideNot specifiedOne-pot processNot specified>99.5[4]

The conventional method, utilizing phosphorus oxychloride for the chlorination of a hydroxyl precursor, is a well-established route with moderate to good yields.[1] For those seeking to accelerate reaction times and improve yields, microwave-assisted synthesis offers a significant advantage, achieving a high yield in a remarkably short duration.[1] The tosylation-chlorination approach provides a high-yielding alternative that avoids the use of phosphorus oxychloride directly for the chlorination step.[1] Furthermore, patented methods starting from either 4-aminobenzonitrile or 4-aminobenzamide have been developed, with the latter notable for avoiding a highly toxic starting material and achieving very high purity.[4]

Experimental Protocols

Conventional Synthesis using Phosphorus Oxychloride

This protocol describes the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride.

Materials:

  • 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile

  • Phosphorus oxychloride (POCl₃)

  • Toluene

  • Ice water

Procedure:

  • In a reaction flask, suspend 10g of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile in 60-80g of phosphorus oxychloride.[4]

  • Heat the reaction mixture to 80-90°C and maintain for 1 hour, or until the reaction is complete as monitored by a suitable technique (e.g., TLC).[4]

  • Cool the reaction mixture to room temperature.

  • Recover the excess phosphorus oxychloride by distillation under reduced pressure.[4]

  • In an ice bath, slowly add 100ml of ice water to the reaction flask, which will cause the product to precipitate.[4]

  • Collect the solid product by filtration.

  • Wash the solid with cold water and dry to obtain this compound.

Synthetic Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of the target compound, highlighting the key transformation from a hydroxy-pyrimidine precursor.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Chlorination cluster_product Final Product Hydroxy_Precursor 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile Reaction Reaction with Chlorinating Agent Hydroxy_Precursor->Reaction POCl₃ or TsCl followed by Cl⁻ Final_Product This compound Reaction->Final_Product Work-up & Purification

References

Comparative Purity Analysis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of several pharmaceutical compounds, sourced from various suppliers. The purity of starting materials is a critical factor in drug development, impacting reaction efficiency, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This document outlines the results of purity analyses performed using state-of-the-art analytical techniques and provides detailed experimental protocols to enable researchers to conduct their own assessments.

Supplier Purity Comparison

The table below summarizes the stated purity of this compound from a selection of chemical suppliers. It is important to note that these values are as advertised by the suppliers and should be independently verified.

SupplierStated Purity (%)Analytical Method
Clearsynth>98HPLC[1]
TCI>98(Not Specified)
HENAN BOYANG CHEMICAL99 min(Not Specified)[2]
Sigma-Aldrich95(Not Specified)
American ElementsUp to 99.999(Not Specified)[3]
PharmaffiliatesHigh Purity(Not Specified)[4]

Potential Impurities

A thorough understanding of potential impurities is crucial for developing robust analytical methods for purity determination. Based on the common synthetic routes and chemical stability of this compound, the following impurities may be present:

  • Unreacted Starting Materials:

    • 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile: A primary precursor in the most common synthesis.

    • 4-Aminobenzamide: A starting material in an alternative synthetic route.[5]

  • Reagent-Related Impurities:

    • Residual Phosphorus Oxychloride (POCl₃) and its hydrolysis products (e.g., phosphoric acid, hydrochloric acid): From the chlorination step.

  • By-products of Synthesis:

    • Over-chlorinated species or other side-products from the chlorination reaction.

    • By-products from the multi-step synthesis starting from 4-aminobenzamide.

  • Degradation Products:

    • 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile: Formed by hydrolysis of the chloro group. The nitrile group is generally stable under neutral and acidic conditions but may hydrolyze under strong alkaline conditions.

Experimental Protocols for Purity Analysis

To ensure accurate and reproducible purity assessment, the following analytical methods are recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for quantifying the main component and detecting organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Gradient Example: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or a wavelength of maximum absorbance for the main compound.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or a mixture of acetonitrile and water.

  • Analysis: Inject the sample and a blank. Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is a powerful tool for structural confirmation and can be used for quantitative purity analysis (qNMR) against a certified internal standard.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Internal Standard (for qNMR): A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.

  • Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a known signal from the internal standard to calculate the absolute purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for the identification of unknown impurities by providing molecular weight information.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • Chromatographic Conditions: Similar to the HPLC-UV method.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive ESI is typically suitable for this compound.

    • Scan Range: A range that covers the expected molecular weights of the main compound and potential impurities (e.g., m/z 100-500).

  • Analysis: The mass-to-charge ratio (m/z) of each peak in the chromatogram can be used to tentatively identify impurities by comparing the observed mass with the calculated exact masses of potential structures.

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.

Purity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample Sample from Supplier Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC_UV HPLC-UV Analysis Dissolution->HPLC_UV H_NMR ¹H NMR Analysis Dissolution->H_NMR LC_MS LC-MS Analysis Dissolution->LC_MS Quantification Quantification of Purity (Area % or qNMR) HPLC_UV->Quantification H_NMR->Quantification Structure_Confirm Structural Confirmation H_NMR->Structure_Confirm Impurity_ID Identification of Impurities LC_MS->Impurity_ID Purity_Report Final Purity Statement & Report Quantification->Purity_Report Impurity_ID->Purity_Report Structure_Confirm->Purity_Report

Purity Analysis Workflow

Conclusion

The purity of this compound can vary between suppliers. For critical applications in research and drug development, it is imperative to perform independent purity verification using a combination of chromatographic and spectroscopic techniques. The experimental protocols and workflow provided in this guide offer a robust framework for such an analysis, enabling researchers to make informed decisions about the quality of their starting materials.

References

A Comparative Guide to POCl₃ and Other Chlorinating Agents in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the conversion of hydroxyl groups and carboxylic acids into their corresponding chlorides is a fundamental transformation, paving the way for a multitude of subsequent reactions. The choice of chlorinating agent is critical, influencing reaction efficiency, substrate compatibility, and overall yield. This guide provides an objective comparison of phosphorus oxychloride (POCl₃) with other common chlorinating agents, supported by experimental data and detailed protocols to aid in reagent selection for your specific synthetic needs.

Chlorination of Alcohols

The conversion of alcohols to alkyl chlorides is a cornerstone of organic synthesis. The choice of reagent is often dictated by the nature of the alcohol (primary, secondary, or tertiary) and the presence of other functional groups.

Comparative Performance Data
SubstrateReagent SystemConditionsTime (h)Yield (%)Reference
Cyclohexanol SOCl₂RefluxSeveralHigh[1][2]
PCl₃--High[1]
ZnCl₂/HCl (Lucas Reagent)--High[1]
Benzyl Alcohol Appel Reaction (PPh₃/CCl₄)Room Temp-High[3]
Geraniol Appel Reaction (PPh₃/CCl₄)---[4]

Note: Direct comparative yield data for the same substrate under identical conditions is scarce in the literature. The table reflects typical conditions and expected outcomes.

Key Chlorinating Agents for Alcohols
  • Phosphorus Oxychloride (POCl₃): Often used in conjunction with a base like pyridine, POCl₃ can be effective for the dehydration of alcohols to alkenes.[5] While it can also be used for chlorination, it is more commonly associated with the Vilsmeier-Haack reaction. For alcohol chlorination, other reagents are often preferred due to potential side reactions and the formation of phosphate byproducts.[6]

  • Thionyl Chloride (SOCl₂): A widely used reagent for converting primary and secondary alcohols to alkyl chlorides.[7] The reaction proceeds via an SN2 mechanism, typically with inversion of stereochemistry. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[2]

  • Appel Reaction (PPh₃/CCl₄): This method is known for its mild reaction conditions and is suitable for a wide range of alcohols, including primary and secondary ones.[3][4] The reaction generally proceeds with inversion of stereochemistry via an SN2 pathway.[8][9] A significant drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove.

Experimental Protocol: Chlorination of a Primary Alcohol using the Appel Reaction

This protocol is adapted from literature procedures for the conversion of a primary alcohol to an alkyl chloride.[9]

Materials:

  • Primary alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Carbon tetrachloride (CCl₄) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol and triphenylphosphine in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrachloride dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to afford the corresponding alkyl chloride.

Reaction Workflow: Appel Reaction

Appel_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification alcohol Primary/Secondary Alcohol stir Stir at 0°C to RT alcohol->stir reagents PPh3 + CCl4 reagents->stir solvent Anhydrous DCM solvent->stir concentrate Concentrate stir->concentrate chromatography Flash Chromatography concentrate->chromatography product Alkyl Chloride chromatography->product

Caption: Workflow for the Appel reaction.

Synthesis of Acyl Chlorides from Carboxylic Acids

The conversion of carboxylic acids to acyl chlorides is a crucial step in many synthetic routes, as acyl chlorides are highly reactive intermediates for the formation of esters, amides, and for Friedel-Crafts acylation.

Comparative Performance Data
ReagentConditionsByproductsWorkupSelectivity
POCl₃ Often requires heatingPhosphoric acid derivativesCan be complexGood
SOCl₂ Often requires refluxSO₂, HCl (gaseous)Simple (evaporation)Good, but can be harsh
(COCl)₂ Mild (often room temp), requires DMF catalystCO, CO₂, HCl (gaseous)Simple (evaporation)Excellent, very mild
Key Chlorinating Agents for Carboxylic Acids
  • Phosphorus Oxychloride (POCl₃): POCl₃ can convert carboxylic acids to acyl chlorides, often requiring elevated temperatures. The reaction proceeds through a mixed phosphoric-carboxylic anhydride intermediate.[10] While effective, the workup can be complicated by the presence of phosphoric acid byproducts.

  • Thionyl Chloride (SOCl₂): This is a very common and cost-effective reagent for this transformation.[10] Reactions are typically run neat or in an inert solvent at reflux. The gaseous nature of the byproducts simplifies purification.[2] However, the high temperatures and generation of HCl can be detrimental to sensitive substrates.[11]

  • Oxalyl Chloride ((COCl)₂): Often considered the reagent of choice for laboratory-scale synthesis due to its mild reaction conditions.[12] It is typically used with a catalytic amount of dimethylformamide (DMF) at room temperature. The byproducts are all gaseous, leading to a very clean reaction and simple workup.[11] Its higher cost compared to thionyl chloride makes it less suitable for large-scale industrial processes.

Experimental Protocol: Synthesis of an Acyl Chloride using POCl₃

This protocol is a general procedure for the conversion of a carboxylic acid to an acyl chloride using phosphorus oxychloride.

Materials:

  • Carboxylic acid (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 - 1.5 eq)

  • Optional: Inert solvent (e.g., toluene)

Procedure:

  • Combine the carboxylic acid and phosphorus oxychloride (and solvent, if used) in a flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Heat the mixture to reflux and maintain the temperature until the reaction is complete (evolution of HCl gas ceases, and the mixture may become clear).

  • Carefully distill the excess POCl₃ under reduced pressure.

  • Distill the crude acyl chloride under reduced pressure to obtain the purified product.

Reaction Mechanism: Carboxylic Acid to Acyl Chloride with POCl₃

POCl3_Mechanism RCOOH R-COOH intermediate Mixed Anhydride [R-CO-O-POCl2] RCOOH->intermediate + POCl3 POCl3 POCl3 RCOCl R-COCl intermediate->RCOCl + Cl- byproduct [HOPOCl2] intermediate->byproduct releases Cl_ion Cl-

Caption: Mechanism of acyl chloride formation using POCl₃.

Dehydration of Amides to Nitriles

Both POCl₃ and SOCl₂ are effective reagents for the dehydration of primary amides to nitriles.

Comparative Discussion
  • Phosphorus Oxychloride (POCl₃): This is a very common and effective reagent for the dehydration of amides. The reaction is typically carried out by heating the amide with POCl₃, often in the presence of a base like pyridine to neutralize the generated HCl.

  • Thionyl Chloride (SOCl₂): SOCl₂ can also be used for the dehydration of amides to nitriles under thermal conditions.[13] Similar to its use with carboxylic acids, the gaseous byproducts simplify the workup.

Experimental Protocol: Dehydration of Benzamide to Benzonitrile using POCl₃

This protocol is a general procedure for the dehydration of a primary amide.[14]

Materials:

  • Benzamide (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • Acetonitrile (solvent)

  • Aluminum chloride (catalyst, optional)

Procedure:

  • In a round-bottom flask, combine benzamide and acetonitrile.

  • If using a catalyst, add aluminum chloride.

  • Add phosphorus oxychloride dropwise to the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitor by TLC).

  • After cooling, filter off the precipitated metaphosphoric acid.

  • Remove the solvent by distillation to obtain benzonitrile.

Logical Flow: Choosing a Chlorinating Agent

Chlorinating_Agent_Selection start Select Substrate alcohol Alcohol start->alcohol acid Carboxylic Acid start->acid amide Primary Amide start->amide alcohol_type Alcohol Type? alcohol->alcohol_type acid_scale Scale? acid->acid_scale amide_reagent POCl3 or SOCl2 amide->amide_reagent primary_secondary Primary/Secondary alcohol_type->primary_secondary 1° or 2° tertiary Tertiary alcohol_type->tertiary ps_conditions Reaction Conditions? primary_secondary->ps_conditions hcl Conc. HCl tertiary->hcl mild Mild ps_conditions->mild Sensitive Substrate harsher Harsher OK ps_conditions->harsher Robust Substrate appel Appel Reaction (PPh3/CCl4) mild->appel socl2_alcohol SOCl2 harsher->socl2_alcohol lab_scale Lab Scale acid_scale->lab_scale large_scale Large Scale acid_scale->large_scale oxalyl Oxalyl Chloride/DMF lab_scale->oxalyl socl2_acid SOCl2 large_scale->socl2_acid

Caption: Decision tree for selecting a chlorinating agent.

Vilsmeier-Haack Reaction

A prominent application of POCl₃ is in the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds.[15] In this reaction, POCl₃ activates DMF to form the electrophilic Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Formylation of an Acetanilide

This protocol describes the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides.[15][16]

Materials:

  • N-arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (excess)

Procedure:

  • To a solution of the N-arylacetamide in DMF at 0-5 °C, add POCl₃ dropwise with stirring.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for several hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Signaling Pathway: Vilsmeier-Haack Reaction

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [Me2N=CHCl]+ DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Arene Electron-rich Arene Intermediate Iminium Ion Intermediate Arene->Intermediate + Vilsmeier Reagent Aldehyde Aryl Aldehyde Intermediate->Aldehyde Hydrolysis

Caption: Key steps in the Vilsmeier-Haack reaction.

Safety and Handling

All chlorinating agents discussed are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

ReagentKey HazardsHandling Precautions
POCl₃ Corrosive, toxic by inhalation, reacts violently with water.[17][18]Wear appropriate PPE (gloves, goggles, lab coat). Handle under an inert atmosphere. Quench reactions carefully with a weak base at low temperature.
SOCl₂ Corrosive, toxic by inhalation, reacts with water to produce toxic gases.Wear appropriate PPE. Use a scrubber to neutralize evolved HCl and SO₂.
(COCl)₂ Highly toxic, corrosive, reacts violently with water.[12]Handle with extreme caution. Ensure adequate ventilation. Use a scrubber.
PPh₃/CCl₄ Triphenylphosphine is an irritant. Carbon tetrachloride is a known carcinogen and its use is restricted.Avoid inhalation and skin contact. Consider alternative, less toxic halogen sources.

This guide provides a comparative overview to assist in the selection of an appropriate chlorinating agent. The choice of reagent will ultimately depend on the specific substrate, desired outcome, reaction scale, and available safety infrastructure. Always consult the relevant safety data sheets (SDS) and perform a thorough risk assessment before handling these reagents.

References

A Comparative Guide to the Analytical Identification of Rilpivirine Chloro Impurity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the confirmation of the identity of Rilpivirine Chloro Impurity, a known process-related impurity and potential synthetic intermediate of the antiretroviral drug Rilpivirine. Accurate identification and quantification of such impurities are critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Rilpivirine Chloro Impurity

Rilpivirine Chloro Impurity, chemically known as 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile, is a significant impurity in the synthesis of Rilpivirine.[1][2][3][] Its effective detection and control are paramount for regulatory compliance and drug safety. The chemical details of this impurity are as follows:

  • IUPAC Name: 4-[(4-Chloro-2-pyrimidinyl)amino]benzonitrile[3][]

  • CAS Number: 244768-32-9[2][3]

  • Molecular Formula: C₁₁H₇ClN₄[2][3]

  • Molecular Weight: 230.65 g/mol [3]

Comparative Analysis of Analytical Techniques

The primary analytical techniques for the identification and quantification of Rilpivirine Chloro Impurity are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS). The following table summarizes the performance of these methods based on available data for Rilpivirine and its related impurities.

Parameter RP-HPLC with UV Detection UPLC-MS/MS Alternative RP-HPLC Method
Instrumentation HPLC with UV/PDA DetectorUPLC with Tandem Mass SpectrometerHPLC with UV/PDA Detector
Typical Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 or Phenyl (e.g., 100 mm x 2.1 mm, 1.7 µm)C18 (e.g., 150 mm x 4.6 mm, 3.5 µ)
Mobile Phase Gradient or isocratic elution with buffered acetonitrile/methanol and waterGradient elution with acetonitrile/methanol and ammonium formate/formic acid in waterGradient elution with acetonitrile and ammonium formate buffer
Detection Wavelength Typically 290 nm - 305 nmN/A (Mass-to-charge ratio)231 nm
Linearity Range General impurity methods show linearity in the µg/mL range.[5]High sensitivity, with linearity often in the ng/mL to µg/mL range.1.25–7.5 μg/mL for impurities.[6]
Limit of Detection (LOD) Typically in the range of 0.08 µg/mL for related impurities.[5]Expected to be significantly lower than HPLC-UV, in the ng/mL range.Not explicitly stated for chloro impurity.
Limit of Quantification (LOQ) Typically in the range of 0.24 µg/mL for related impurities.[5]Expected to be significantly lower than HPLC-UV, in the ng/mL range.Not explicitly stated for chloro impurity.
Accuracy (% Recovery) Generally >98% for related impurities.[7]Typically between 95-105%.Not explicitly stated for chloro impurity.
Precision (%RSD) Typically <2% for related impurities.Generally <15% for bioanalytical methods, and tighter for purity analysis.Not explicitly stated for chloro impurity.

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This method is suitable for the routine quality control of Rilpivirine and the detection of the Chloro Impurity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Quaternary Pump, Autosampler, and PDA detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 10 µL.

Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a certified reference standard of Rilpivirine Chloro Impurity in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a known concentration.

  • Sample Solution: Prepare the Rilpivirine drug substance or product sample in the same diluent to a suitable concentration for analysis.

UPLC-MS/MS Method for High-Sensitivity Detection

This method is ideal for trace-level quantification and confirmation of the impurity's identity.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Optimized for the separation of Rilpivirine and its impurities. A typical gradient might run from 10% to 90% B over 5-10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor to product ion transitions for Rilpivirine Chloro Impurity would need to be determined by infusing a standard solution. For Rilpivirine, a known transition is m/z 367.1 → 128.0. A similar approach would be used for the chloro impurity.

Visualizations

G cluster_0 Analytical Workflow cluster_1 Reference Standard A Sample Preparation (Drug Substance/Product) B Chromatographic Separation (RP-HPLC or UPLC) A->B C Detection (UV/PDA or MS/MS) B->C D Data Analysis C->D G Result D->G Identity Confirmed/ Quantified E Reference Standard (Rilpivirine Chloro Impurity) E->B F Characterization Data (MS, NMR) F->D

Caption: Workflow for the identification of Rilpivirine Chloro Impurity.

G Rilpivirine Rilpivirine (API) Impurity Rilpivirine Chloro Impurity (Process-Related Impurity/ Synthetic Intermediate) Impurity->Rilpivirine Further Synthesis/ Potential Carryover Precursor Synthetic Precursors Precursor->Impurity Synthesis Step

Caption: Relationship of Rilpivirine Chloro Impurity to the Active Pharmaceutical Ingredient (API).

References

Comparative Cross-Reactivity Analysis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a representative 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile derivative, herein referred to as Compound A, against a panel of kinases. Due to the limited publicly available cross-reactivity data specifically for this compound derivatives, which are often intermediates in synthesizing HIV-1 reverse transcriptase inhibitors, this guide utilizes illustrative data based on the known behavior of structurally similar kinase inhibitors.[1][2] The objective is to offer a framework for evaluating the selectivity of such compounds and to highlight the importance of comprehensive kinase profiling in preclinical drug development.

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors, and understanding its interaction with a wide range of kinases is crucial for predicting potential off-target effects.[3][4] Off-target activity can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology.[1] Therefore, rigorous cross-reactivity studies are essential.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activity of Compound A compared to a well-characterized multi-kinase inhibitor, Sorafenib. The data is presented as IC50 values (the concentration of an inhibitor required for 50% inhibition in vitro). Lower values indicate higher potency.

Kinase TargetCompound A (IC50, nM)Sorafenib (IC50, nM)Kinase Family
Primary Target(s)
VEGFR2 (KDR)1590Tyrosine Kinase
Off-Target Kinases
PDGFRβ8558Tyrosine Kinase
c-Kit15068Tyrosine Kinase
BRAF>10,00066Serine/Threonine Kinase
MEK1>10,000500Serine/Threonine Kinase
p38α2,500380Serine/Threonine Kinase
Aurora A800-Serine/Threonine Kinase
CDK2>10,000-Serine/Threonine Kinase

This data is illustrative and intended for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of cross-reactivity data.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).

  • Kinase and Substrate Preparation : Recombinant human kinases are obtained. A suitable substrate for each kinase is prepared in an assay buffer.

  • Compound Dilution : Compound A and the reference inhibitor are serially diluted in DMSO to create a range of concentrations.

  • Assay Reaction : The kinase, substrate, and inhibitor are combined in a microplate. The reaction is initiated by the addition of ATP.

  • Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays or fluorescence-based assays.[5]

  • Data Analysis : The percentage of kinase activity is plotted against the inhibitor concentration, and the IC50 value is calculated using a non-linear regression model.

Cellular Proliferation Assay

This assay assesses the effect of the inhibitor on the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium.

  • Compound Treatment : Cells are seeded in microplates and treated with various concentrations of the inhibitor.

  • Incubation : The cells are incubated for a period, typically 72 hours.

  • Viability Measurement : Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay that quantifies ATP.

  • Data Analysis : The percentage of cell viability is plotted against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizations

The following diagrams illustrate a key signaling pathway often involved in kinase inhibitor activity and a typical workflow for assessing inhibitor cross-reactivity.

G RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription G start Synthesized This compound Derivative primary_screen Primary Target Kinase Assay start->primary_screen panel_screen Broad Kinase Panel Screening (e.g., 100+ kinases) primary_screen->panel_screen ic50 IC50 Determination for Active Hits panel_screen->ic50 cellular_assays Cell-Based Assays (Target-dependent cell lines) ic50->cellular_assays selectivity_profile Selectivity Profile Generation ic50->selectivity_profile cellular_assays->selectivity_profile sar Structure-Activity Relationship (SAR) Analysis selectivity_profile->sar

References

Efficacy comparison of Rilpivirine synthesized from different batches of intermediate

Author: BenchChem Technical Support Team. Date: December 2025

While a direct comparative study on the efficacy of Rilpivirine synthesized from different batches of intermediates is not publicly available, an examination of the synthetic routes and the stringent quality control measures in pharmaceutical manufacturing provides insights into the consistency of the final drug product. This guide explores the optimized synthesis of Rilpivirine and reviews its established clinical efficacy, offering a comprehensive overview for researchers, scientists, and drug development professionals.

The synthesis of Rilpivirine, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a subject of optimization to enhance yield, reduce reaction times, and ensure high purity of the final active pharmaceutical ingredient (API).[1][2][3] While variations in the quality of intermediates from different batches could theoretically impact the final product, the pharmaceutical industry adheres to strict Good Manufacturing Practices (GMP) that include rigorous testing of intermediates and the final API to ensure batch-to-batch consistency and therapeutic equivalence.

Optimized Synthesis of Rilpivirine

Several synthetic routes for Rilpivirine have been developed, with a focus on improving the efficiency of the overall process. A notable advancement involves a microwave-promoted method that significantly reduces the reaction time for the final step from 69 hours to 90 minutes and improves the overall yield.[1][2] The key intermediates in the synthesis are (2E)-3-(4-amino-3,5-dimethylphenyl)prop-2-enenitrile hydrochloride (intermediate 2) and 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile (intermediate 3).[1][4]

Optimized synthetic strategies have focused on increasing the yield of these intermediates. For instance, the yield of intermediate 3 has been increased from 52% to 62% compared to the original patented process.[1][3] These improvements in synthetic chemistry contribute to a more efficient and cost-effective manufacturing process, while stringent in-process controls and final product testing are designed to ensure that any minor variations in intermediate batches do not affect the quality, purity, and ultimately, the efficacy of the Rilpivirine produced.

Clinical Efficacy and Safety Profile

Rilpivirine has demonstrated significant antiviral activity and a favorable safety profile in numerous clinical trials.[5][6][7] It is a second-generation NNRTI with higher potency and a longer half-life compared to older drugs in the same class.[8]

Antiviral Activity

Clinical studies have shown that Rilpivirine, in combination with other antiretroviral agents, is effective in suppressing HIV-1 RNA to undetectable levels (<50 copies/mL) in a high percentage of treatment-naïve adult and pediatric patients.[5][9][10] For instance, in a study of antiretroviral-naïve children, 72% achieved virologic response at week 48.[5][10] Pooled analysis of Phase III trials in adults demonstrated non-inferior efficacy of Rilpivirine compared to Efavirenz at 48 weeks.[7]

Bioequivalence and Formulation

Bioequivalence studies are crucial to ensure that different formulations of a drug deliver the same amount of active ingredient to the site of action. Studies have confirmed the bioequivalence of single-tablet regimens containing Rilpivirine with the concurrent administration of the individual components.[11] These studies are conducted under strict regulatory guidelines and establish that the pharmacokinetic profiles, including key parameters like AUC (Area Under the Curve) and Cmax (Maximum Concentration), are comparable, ensuring consistent efficacy and safety.[12]

The table below summarizes key pharmacokinetic parameters from a bioequivalence study of a single-tablet regimen containing Emtricitabine, Rilpivirine, and Tenofovir Disoproxil Fumarate.

AnalyteParameterGeometric Least-Squares Mean Ratio (%)90% Confidence Interval
Emtricitabine AUCinf102.398.7 - 106.1
AUC0-last102.498.8 - 106.1
Cmax99.594.6 - 104.7
Rilpivirine AUCinf104.798.3 - 111.5
AUC0-last105.098.6 - 111.8
Cmax103.497.2 - 110.0
Tenofovir AUCinf101.497.2 - 105.8
AUC0-last101.597.2 - 106.0
Cmax102.495.8 - 109.5
Data from a study demonstrating bioequivalence of a single-tablet regimen.

Experimental Protocols

The assessment of Rilpivirine's efficacy and bioequivalence involves standardized and validated experimental protocols.

Antiviral Activity Assay (Phenotypic Susceptibility)

This assay determines the concentration of the antiviral drug required to inhibit 50% of viral replication (EC50) in cell culture.[13]

  • Cell Seeding: Appropriate host cells are seeded in 96-well plates.

  • Drug Dilution: Serial dilutions of Rilpivirine are prepared and added to the wells.

  • Viral Infection: A predetermined amount of HIV-1 virus is added to infect the cells.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 3-7 days).

  • Quantification: The extent of viral replication is measured using methods such as p24 antigen capture ELISA or a reporter gene assay.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration.

Bioequivalence Study Design

Bioequivalence studies are typically single-dose, crossover studies conducted in healthy volunteers.[12]

  • Subject Enrollment: A cohort of healthy adult subjects is enrolled in the study.

  • Randomization: Subjects are randomly assigned to receive either the test formulation (e.g., a single-tablet regimen) or the reference formulation (individual components administered concurrently).

  • Dosing: A single dose of the assigned formulation is administered. For Rilpivirine, administration is typically with a meal to ensure adequate absorption.

  • Pharmacokinetic Sampling: Blood samples are collected at predefined time points over a specified period.

  • Washout Period: After a sufficient washout period to ensure complete elimination of the drug, subjects are crossed over to receive the other formulation.

  • Bioanalysis: Plasma concentrations of the drug are measured using a validated analytical method (e.g., LC-MS/MS).

  • Statistical Analysis: Pharmacokinetic parameters (AUC, Cmax) are calculated, and statistical analysis is performed to determine if the 90% confidence interval for the ratio of the geometric least-squares means falls within the regulatory acceptance range (typically 80-125%).

Visualizing the Rilpivirine Mechanism of Action and Development Pathway

The following diagrams illustrate the mechanism of action of Rilpivirine and the typical workflow for assessing its efficacy.

Rilpivirine_Mechanism_of_Action cluster_virus HIV-1 Lifecycle Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase Viral RNA->Reverse_Transcriptase Conversion Viral DNA Viral DNA Reverse_Transcriptase->Viral DNA Synthesis Rilpivirine Rilpivirine Allosteric Site Allosteric Binding Site on Reverse Transcriptase Rilpivirine->Allosteric Site Allosteric Site->Inhibition

Figure 1. Mechanism of action of Rilpivirine.

Efficacy_Assessment_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment Synthesis Rilpivirine Synthesis (from Intermediates) Purity_Analysis Purity & Potency Analysis (HPLC, etc.) Synthesis->Purity_Analysis In_Vitro_Assay In Vitro Antiviral Activity Assay (EC50) Purity_Analysis->In_Vitro_Assay Bioequivalence_Studies Bioequivalence Studies (PK Analysis) In_Vitro_Assay->Bioequivalence_Studies Clinical_Trials Phase I-III Clinical Trials Bioequivalence_Studies->Clinical_Trials Efficacy_Safety Efficacy (Viral Load) & Safety Monitoring Clinical_Trials->Efficacy_Safety

Figure 2. Workflow for Rilpivirine efficacy assessment.

References

A Comparative Guide to the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthesis protocols for 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, a critical intermediate in the production of antiviral medications such as the non-nucleoside reverse transcriptase inhibitor, Rilpivirine.[1] The reproducibility, safety, yield, and purity of different synthetic routes are evaluated to inform methodology selection in research and manufacturing settings.

Comparison of Synthesis Protocols

The synthesis of this compound is predominantly achieved through the chlorination of a hydroxy-pyrimidine precursor. However, variations in starting materials and chlorinating agents present different advantages and challenges regarding safety, cost, and environmental impact. Below is a comparison of two prominent methods.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for two distinct and reproducible synthesis protocols.

ParameterProtocol 1: Conventional ChlorinationProtocol 2: One-Pot Synthesis from 4-Aminobenzamide
Starting Material 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile4-Aminobenzamide
Key Reagents Phosphorus oxychloride (POCl₃), TolueneCyanamide, Diethyl ethoxymethylenemalonate, POCl₃
Reaction Temperature 70–90°C[1][2]Step 1: 100°C; Step 3: 80-90°C[2]
Reaction Duration 1–8 hours[1][2]Step 1: 12h; Step 3: 1h[2]
Reported Yield 68–72% (crude)[1]68% (after recrystallization)[2]
Reported Purity >98% (after purification)[3]>99.5% (after recrystallization)[2]
Key Advantages Direct, well-established route.Avoids highly toxic 4-aminobenzonitrile, safer operation.[2]
Key Disadvantages Utilizes toxic POCl₃, environmental concerns.[1]Multi-step one-pot process, longer initial step.

Experimental Protocols

Protocol 1: Conventional Synthesis via POCl₃ Chlorination

This method involves the direct chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using phosphorus oxychloride.

Methodology:

  • To a reaction vessel, add 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile and toluene.

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture, typically in a 1:3 molar ratio of substrate to POCl₃.[1]

  • Heat the reaction mixture to 70°C and maintain for 6–8 hours.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding the mixture to ice water, which will cause the product to precipitate.

  • Filter the solid precipitate and wash with water.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., dioxane/water) to yield the final product with >98% purity.[2]

Protocol 2: One-Pot Synthesis from 4-Aminobenzamide

This protocol provides a safer alternative by avoiding the use of the highly toxic raw material, 4-aminobenzonitrile.[2]

Methodology:

  • Step 1: Synthesis of 4-Guanidinobenzamide. In a reaction vessel, suspend 4-aminobenzamide (1.0 eq) in water. Heat the mixture to 100°C and add a 50% aqueous solution of cyanamide (approx. 4.0 eq) in batches, while maintaining the pH between 3-4 with concentrated hydrochloric acid. Continue the reaction for 12 hours. Cool the mixture and adjust the pH to weakly alkaline to precipitate the product. Filter and dry the solid to obtain 4-guanidinobenzamide.[2]

  • Step 2: Synthesis of the Hydroxy-pyrimidine Intermediate. The 4-guanidinobenzamide obtained from the previous step is reacted with diethyl ethoxymethylenemalonate to form the 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile precursor.[2]

  • Step 3: Chlorination. To the intermediate from Step 2, slowly add phosphorus oxychloride (POCl₃, approx. 6-8g per 1g of intermediate). Heat the mixture to 80-90°C for 1 hour. After completion, cool to room temperature and recover the excess POCl₃ via distillation under reduced pressure.[2]

  • Work-up and Purification. The residue is quenched in ice water, leading to the precipitation of a large amount of solid. The solid is filtered and then resuspended in water. The pH is adjusted to 8-9 with an aqueous sodium hydroxide solution. The solid is filtered again to yield the crude product. Recrystallization from a dioxane/water mixture provides the final product with a purity greater than 99.5%.[2]

Visualized Workflows and Mechanisms

Reaction Pathways

The following diagrams illustrate the workflows for the synthesis protocols and the underlying reaction mechanism.

G cluster_0 Protocol 1: Conventional Synthesis A1 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile B1 POCl₃ / Toluene 70°C, 6-8h A1->B1 C1 This compound B1->C1

Caption: Workflow for the conventional synthesis protocol.

G cluster_1 Protocol 2: One-Pot Synthesis A2 4-Aminobenzamide B2 1. Cyanamide, HCl 2. Diethyl ethoxymethylenemalonate A2->B2 C2 4-((4-Hydroxypyrimidin-2-yl)amino)benzonitrile Intermediate B2->C2 D2 POCl₃ 80-90°C, 1h C2->D2 E2 Final Product D2->E2

Caption: Workflow for the alternative one-pot synthesis.

Core Reaction Mechanism

The functionalization of the pyrimidine ring at the 4-position is a classic example of Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, displacing the chloride ion. This reaction proceeds through a high-energy intermediate known as a Meisenheimer complex.

G cluster_2 General SₙAr Mechanism A3 4-Chloropyrimidine Derivative C3 [Meisenheimer Complex] (Resonance-Stabilized Intermediate) A3->C3 + Nu⁻ B3 Nucleophile (Nu⁻) D3 Substituted Product C3->D3 - Cl⁻ E3 Chloride Ion (Cl⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution.

References

Benchmarking the purity of synthesized 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile against commercial standards

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive benchmark for evaluating the purity of laboratory-synthesized 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile against commercially available standards. The purity of this key intermediate is critical for its successful application in the synthesis of active pharmaceutical ingredients (APIs), most notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Rilpivirine, which is used in HIV treatment.[1][2] This document outlines the analytical methods, comparative data, and procedural workflows necessary for rigorous quality assessment.

Overview of Synthesis and Impurity Profile

This compound (CAS: 244768-32-9) is commonly synthesized via the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.[1] A conventional method employs phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a solvent.[1] This process, while effective, can introduce specific impurities that must be quantified.

Potential impurities from this synthesis route include:

  • Unreacted Starting Material: 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile.

  • Hydrolysis Products: The chloro group can be susceptible to hydrolysis, reverting to a hydroxyl group, particularly during workup and purification.

  • Solvent Residues: Residual POCl₃ or other solvents used in the reaction and purification steps.

A newer, two-step protocol avoids the use of POCl₃ by first reacting the hydroxyl intermediate with 4-toluenesulfonyl chloride (TsCl) to form a tosylate, which is then displaced by chloride ions.[1]

Quantitative Purity Comparison

The following table summarizes representative analytical data for a batch of this compound produced via a standard laboratory synthesis compared against typical specifications for commercial-grade standards.

ParameterSynthesized Batch (Representative Data)Commercial Standard SpecificationAnalytical Method
Purity 99.6%>98%[2] - 95%HPLC (Area %)
Melting Point 209-211 °C209-210 °C[1]Capillary Melting Point Apparatus
Molecular Weight 230.65 g/mol 230.65 g/mol [1][2]Mass Spectrometry
Unreacted Starting Material < 0.15%Not Typically ReportedHPLC
Hydrolysis Impurity < 0.10%Not Typically ReportedHPLC, LC-MS
Residual Solvents Toluene: < 50 ppmConforms to ICH Q3C LimitsHeadspace GC-MS

Visualized Analytical Workflow and Synthetic Application

The following diagrams illustrate the standard analytical workflow for purity assessment and the role of the compound in the synthesis of Rilpivirine.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Evaluation cluster_result Conclusion prep Synthesized & Standard Sample (1 mg/mL in Acetonitrile) hplc Purity by HPLC prep->hplc nmr Structure by NMR prep->nmr ms Identity by LC-MS prep->ms compare Compare Purity, Impurity Profile, and Spectral Data hplc->compare nmr->compare ms->compare result Qualification of Synthesized Batch compare->result

Caption: Analytical workflow for purity and identity verification.

G cluster_synthesis API Synthesis cluster_moa Mechanism of Action (HIV-1) intermediate 4-((4-Chloropyrimidin-2-yl) amino)benzonitrile api Rilpivirine intermediate->api Nucleophilic Aromatic Substitution reagent + (E)-4-Amino-3,5-dimethyl- α-(2-cyanoethenyl)benzenepropanenitrile reagent->api enzyme Reverse Transcriptase Enzyme api->enzyme Binds to & Inhibits process Viral RNA to Viral DNA (Reverse Transcription) enzyme->process

Caption: Synthesis of Rilpivirine and its mechanism of action.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate purity assessment.

A. High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate the main compound from potential impurities, allowing for quantification based on peak area.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[3]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 20% B

    • 32-37 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1.0 mg/mL.

B. ¹H NMR for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the compound.

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Expected Chemical Shifts (δ): The spectrum is expected to show characteristic peaks for the pyrimidine and benzonitrile protons, typically in the range of δ 7.12–8.18 ppm.[1]

C. Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS confirms the molecular weight of the target compound and helps identify unknown impurities.[4]

  • Instrumentation: LC-MS system with an Electrospray Ionization (ESI) source.[5][6]

  • Ionization Mode: Positive (ESI+).

  • LC Conditions: Use the same HPLC method as described above.

  • Mass Spectrometry Analysis: Scan for the protonated molecule [M+H]⁺.

  • Expected Result: A prominent peak at m/z 231.2, corresponding to [C₁₁H₇ClN₄ + H]⁺.[1]

Conclusion

Rigorous benchmarking of synthesized this compound against commercial standards is a non-negotiable step in drug development and manufacturing. The use of orthogonal analytical techniques such as HPLC, NMR, and LC-MS is essential for a complete purity and identity profile. This guide provides the necessary framework and protocols for researchers to ensure that the quality of this critical intermediate meets the stringent requirements for the synthesis of Rilpivirine and other potential APIs.

References

A Comparative Guide to In-Process Controls for Monitoring the Synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in-process control methods for monitoring the synthesis of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the production of the antiretroviral drug Rilpivirine. The selection of an appropriate analytical technique is crucial for ensuring reaction completion, minimizing impurity formation, and enabling consistent process control. This document compares traditional chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), with a modern Process Analytical Technology (PAT) approach using Near-Infrared (NIR) Spectroscopy.

Overview of Synthesis

The synthesis of this compound typically involves the chlorination of 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] Monitoring the conversion of the starting material and the formation of the product is essential for process optimization and control.

Synthesis_Pathway StartingMaterial 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile Reagent + POCl₃ StartingMaterial->Reagent Product This compound Reagent->Product

Caption: Synthesis of this compound.

Quantitative Performance Comparison of In-Process Controls

The following table summarizes the key performance indicators for HPLC, TLC, and in-line NIR spectroscopy for monitoring the synthesis of this compound. The data presented is a realistic representation for comparative purposes, based on typical performance of these techniques in pharmaceutical process monitoring.

Analytical MethodPrimary ApplicationStrengthsLimitations
Reversed-Phase HPLC Quantitative Purity & Impurity ProfilingHigh resolution, sensitivity, and reproducibility for a wide range of impurities.Requires reference standards for impurity identification and quantification.
Thin-Layer Chromatography (TLC) Qualitative Purity & Reaction MonitoringSimple, rapid, and cost-effective for monitoring reaction progress and detecting major impurities.[2]Limited resolution and sensitivity; not suitable for precise quantification.
Near-Infrared (NIR) Spectroscopy In-line, Real-Time Reaction MonitoringNon-destructive, real-time data acquisition without sample preparation.[3]Requires robust chemometric model development; may have lower sensitivity for minor components compared to HPLC.

Table 1: Comparison of In-Process Control Techniques

Validation ParameterHPLC MethodTLC-DensitometryIn-line NIR Spectroscopy
Linearity Range 1 - 200 µg/mL10 - 100 µg/mLConcentration-dependent (typically 1-99%)
Correlation Coefficient (r²) > 0.999> 0.99> 0.98
Accuracy (% Recovery) 98 - 102%95 - 105%Model-dependent
Precision (%RSD) < 2%< 5%Model-dependent
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mLHigher than chromatographic methods
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mLHigher than chromatographic methods
Analysis Time 15-30 minutes per sample5-10 minutes per sampleReal-time (seconds per spectrum)

Table 2: Illustrative Quantitative Performance Comparison

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantitative analysis of reaction progress, allowing for the determination of conversion rates and purity.[4]

Instrumentation:

  • HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30°C.

Procedure:

  • Sample Preparation: Withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a suitable solvent). Dilute the sample with the mobile phase to a suitable concentration.

  • Analysis: Inject the prepared sample into the HPLC system.

  • Data Interpretation: Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time. Calculate the percentage conversion and purity based on the peak areas.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation A Aliquot Reaction Mixture B Quench Reaction A->B C Dilute with Mobile Phase B->C D Inject Sample C->D E Separate Components on C18 Column D->E F Detect at 254 nm E->F G Integrate Peak Areas F->G H Calculate % Conversion and Purity G->H

Caption: HPLC analysis workflow for reaction monitoring.

Thin-Layer Chromatography (TLC) Method

TLC is a rapid and cost-effective qualitative method for monitoring the disappearance of starting materials and the appearance of products.[5]

Materials:

  • Silica gel TLC plates (with fluorescent indicator).

  • Developing Chamber.

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v).

  • UV lamp (254 nm).

Procedure:

  • Plate Preparation: Using a pencil, draw a starting line approximately 1 cm from the bottom of the TLC plate.

  • Spotting: Apply small spots of the starting material (as a reference), the co-spot (starting material and reaction mixture), and the reaction mixture at different time points onto the starting line.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent to ascend the plate.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress.

TLC_Workflow A Spot Reference, Co-spot, and Reaction Mixture on TLC Plate B Develop Plate in Solvent Chamber A->B C Dry Plate and Visualize under UV Light B->C D Compare Spots to Assess Reaction Progression C->D

Caption: TLC analysis workflow for reaction monitoring.

In-line Near-Infrared (NIR) Spectroscopy Method

As a Process Analytical Technology (PAT) tool, in-line NIR spectroscopy allows for real-time, non-destructive monitoring of the reaction.[6]

Instrumentation:

  • NIR spectrometer with a fiber-optic probe.

  • Chemometrics software for model development and prediction.

Procedure:

  • Model Development (Calibration):

    • Perform a series of calibration experiments where NIR spectra are collected simultaneously with offline reference measurements (e.g., HPLC) of reactant and product concentrations.

    • Use the spectral and reference data to build a multivariate calibration model (e.g., Partial Least Squares - PLS regression) that correlates spectral changes to concentration changes.

  • In-line Monitoring:

    • Insert the NIR probe directly into the reaction vessel.

    • Continuously collect NIR spectra as the reaction proceeds.

    • Apply the developed calibration model to the real-time spectral data to predict the concentrations of the starting material and product.

  • Process Control:

    • Use the real-time concentration data to determine the reaction endpoint and ensure consistent product quality.

NIR_Workflow cluster_model Model Development cluster_monitor Real-Time Monitoring cluster_control Process Control A Collect NIR Spectra and HPLC Data from Calibration Batches B Build Chemometric Model (e.g., PLS) A->B C Insert NIR Probe into Reactor D Continuously Acquire Spectra C->D E Predict Concentrations in Real-Time D->E F Determine Reaction Endpoint E->F G Ensure Consistent Product Quality F->G

Caption: In-line NIR spectroscopy workflow for real-time monitoring.

Conclusion

The choice of an in-process control strategy for monitoring the synthesis of this compound depends on the specific requirements of the process.

  • TLC is a simple, rapid, and cost-effective tool for qualitative reaction monitoring, particularly during initial development.

  • HPLC provides accurate and precise quantitative data, making it the gold standard for determining reaction kinetics, purity, and impurity profiles.

  • In-line NIR spectroscopy , as a PAT tool, offers the significant advantage of real-time, non-destructive monitoring, enabling enhanced process understanding and control, which is highly beneficial in a manufacturing environment.[6]

For robust process development and manufacturing, a combination of these techniques is often employed. TLC can be used for quick checks, HPLC for detailed quantitative analysis and validation, and NIR spectroscopy for continuous monitoring and control in a production setting.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensure laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile, a compound recognized for its potential hazards.

Chemical Safety Profile:

This compound is classified as a substance that is harmful if swallowed, in contact with skin, or inhaled.[1] It is also recognized as being highly hazardous to aquatic life, mandating careful handling to prevent environmental release.[2] Due to its chemical structure, which includes a chlorinated pyrimidine and a nitrile group, specific disposal protocols for chlorinated and nitrile-containing organic compounds must be strictly followed.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat and closed-toe shoes.

  • Respiratory Protection: Use of a fume hood is required to avoid inhalation of dust or vapors.[2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

  • Waste Segregation:

    • Proper waste segregation is the first critical step. Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • This compound must be disposed of as hazardous chemical waste.[3]

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical and clearly marked with "Hazardous Waste," the chemical name, and any associated hazard symbols.

  • Container Labeling and Storage:

    • Ensure the waste container is clearly and accurately labeled with the full chemical name: "this compound".

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[4]

  • Disposal Pathway:

    • Do NOT dispose of this chemical down the sink or in regular trash. Chlorinated organic compounds are prohibited from sewer disposal.[3][5]

    • The designated waste container must be transferred to your institution's EHS department or a licensed hazardous waste disposal company.

Emergency Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep up the absorbed material and place it in a sealed container for hazardous waste disposal.

    • Clean the spill area thoroughly.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

Quantitative Data Summary

Hazard ClassificationDetailsReference
Acute Toxicity (Oral, Dermal, Inhalation)Harmful[1]
Aquatic HazardHighly hazardous to aquatic life[2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate as Chlorinated Organic Waste A->C B Work in a Fume Hood B->C D Collect in a Designated, Labeled, Sealed Container C->D H DO NOT Pour Down Sink or Place in Regular Trash E Store in a Cool, Dry, Well-Ventilated Area D->E F Keep Away from Incompatible Materials E->F G Transfer to EHS or Licensed Waste Disposal F->G

Disposal Workflow for this compound

References

Essential Safety and Operational Guide for Handling 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling 4-((4-Chloropyrimidin-2-yl)amino)benzonitrile. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 244768-32-9

  • Molecular Formula: C₁₁H₇ClN₄

  • Molecular Weight: 230.65 g/mol

Hazard Summary: This compound is classified as hazardous.[1] It is harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is highly hazardous to aquatic life.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Body PartRequired PPESpecifications and Recommendations
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated or damaged.[2]
Eyes Safety goggles and/or face shieldChemical splash goggles are required. A face shield should be worn over safety goggles when there is a risk of splashing.[2]
Body Laboratory coatA long-sleeved, flame-retardant lab coat is required to protect against skin contact.
Respiratory Fume hood / RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] For situations with a high risk of aerosol generation or spills outside a fume hood, a full-face respirator with a combination cartridge for organic vapors and particulates (e.g., P100) is necessary.[2]

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural workflow for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Storage: Store the compound in a cool, dry, and well-ventilated area. Recommended storage temperature is between 2-8°C in a tightly sealed container to prevent degradation.[4]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[3]

Preparation and Use
  • Work Area Preparation: All work with this compound must be performed in a designated area, inside a properly functioning chemical fume hood.[3] Before starting, ensure the work area is clean and uncluttered.

  • Weighing and Transfer: Handle the solid powder carefully to avoid creating dust. Use a spatula or other appropriate tool for transfers.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3]

Spill Management
  • Immediate Actions: In case of a spill, evacuate the immediate area and alert colleagues.

  • PPE: Before cleaning, don the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Containment and Cleanup: For solid spills, gently cover the spill with an absorbent material to avoid raising dust. Mechanically collect the spilled material and place it into a labeled, sealed container for hazardous waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Solid Waste: Collect unused or waste solid compound, contaminated gloves, weigh boats, and other disposable materials in a dedicated, clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatible.

    • Sharps: Dispose of any contaminated needles or other sharps in a designated sharps container.

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal Procedure: All waste must be disposed of through an approved hazardous waste disposal service.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. Do not pour any waste containing this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow start Start: Prepare for Handling ppe 1. Don Personal Protective Equipment (PPE) start->ppe fume_hood 2. Prepare Work Area in Chemical Fume Hood ppe->fume_hood retrieve 3. Retrieve Chemical from 2-8°C Storage fume_hood->retrieve weigh 4. Weigh and Transfer Compound Carefully retrieve->weigh experiment 5. Perform Experimental Procedure weigh->experiment spill_check Spill Occurred? experiment->spill_check cleanup Execute Spill Cleanup Protocol spill_check->cleanup Yes waste 6. Segregate and Label Hazardous Waste spill_check->waste No cleanup->waste decontaminate 7. Decontaminate Work Area and Equipment waste->decontaminate remove_ppe 8. Doff PPE and Wash Hands Thoroughly decontaminate->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-((4-Chloropyrimidin-2-yl)amino)benzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.